Comprehensive Technical Guide to 6-Amino-3-bromo-2-chlorobenzoic Acid: Molecular Geometry, Synthesis, and Applications in Drug Design
Executive Summary As a Senior Application Scientist, I frequently encounter challenges in designing and scaling halogenated anthranilic acid derivatives. 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in designing and scaling halogenated anthranilic acid derivatives. 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1) is a highly specialized, poly-substituted aromatic building block. Its unique di-ortho substitution pattern creates severe steric strain, resulting in distinct geometric and electronic properties. This whitepaper provides an in-depth analysis of its molecular architecture, a self-validating synthetic protocol, and its critical role as a precursor in the development of modern agrochemicals (e.g., ryanodine receptor modulators) and pharmaceutical kinase inhibitors.
Molecular Structure and Geometric Implications
The fundamental reactivity and pharmacological utility of 6-amino-3-bromo-2-chlorobenzoic acid are dictated by its highly crowded benzene ring. The molecule features four contiguous substituents: a carboxylic acid (-COOH) at C1, a chlorine atom (-Cl) at C2, a bromine atom (-Br) at C3, and an amino group (-NH2) at C6[1].
Steric Strain and Out-of-Plane Twisting
The central geometric feature of this molecule is the extreme steric hindrance surrounding the C1-carboxylic acid. Flanked by the bulky C2-chlorine (van der Waals radius: 1.75 Å) and the C6-amino group (radius: 1.55 Å), the -COOH group cannot achieve coplanarity with the aromatic ring. To minimize steric clash, the carboxylate group is forced into an out-of-plane twist (dihedral angle > 60°).
This geometric distortion has profound chemical consequences:
Decoupled Resonance: The out-of-plane twist prevents the pi-electrons of the carbonyl group from conjugating with the aromatic ring, significantly altering the molecule's pKa and nucleophilicity.
Intramolecular Hydrogen Bonding: The proximity of the C6-NH2 to the C1-COOH facilitates intramolecular hydrogen bonding, which stabilizes the twisted conformation and increases the molecule's lipophilicity—a critical factor for cellular permeability in drug design.
Steric interactions between C1-COOH, C2-Cl, and C6-NH2 driving the out-of-plane geometry.
Physicochemical Properties
Understanding the physical parameters of this compound is essential for downstream processing and formulation. Commercial standards dictate strict storage conditions to prevent the oxidative degradation of the electron-rich aniline moiety.
Property
Value
Chemical Name
6-Amino-3-bromo-2-chlorobenzoic acid
CAS Number
3030-19-1
Molecular Formula
C7H5BrClNO2
Molecular Weight
250.48 g/mol
Monoisotopic Mass
248.919 Da
Appearance
White to light yellow crystalline powder
Storage Temperature
2-8°C, protect from light, inert atmosphere
Purity (Commercial)
≥ 97%
Data synthesized from commercial and structural databases[1].
Self-Validating Synthesis Protocol
The synthesis of 6-amino-3-bromo-2-chlorobenzoic acid relies on the highly regioselective bromination of 2-amino-6-chlorobenzoic acid [2]. As a scientist, I emphasize that a robust protocol must explain the why behind every step and incorporate in-process controls to guarantee success.
Causality of Experimental Choices
Solvent (Glacial Acetic Acid): Acts as a polar protic medium that stabilizes the bromonium ion intermediate without reacting with the electrophile.
Reagent (N-Bromosuccinimide - NBS): Preferred over elemental bromine (
) because NBS provides a controlled, low steady-state concentration of reactive bromine, preventing over-bromination at the C5 position.
Temperature (0-5°C): The amino group at C6 strongly activates the ring. Maintaining a low temperature ensures strict kinetic control, directing the bulky bromine electrophile exclusively to the less sterically hindered para position (C3) rather than the ortho position (C5).
Regioselective bromination pathway of 2-amino-6-chlorobenzoic acid to the target molecule.
Step-by-Step Execution & Validation
Dissolution: Suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in glacial acetic acid (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Chill the suspension to 0-5°C using an ice-water bath.
Electrophile Addition: Add NBS (1.05 eq) portion-wise as a solid. Maintain the internal temperature strictly below 5°C to prevent oxidative side reactions.
Self-Validation (In-Process Control): After 2 hours, withdraw a 50 µL aliquot. Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and analyze via LC-MS.
Pass Criteria: The reaction is complete when the starting material peak disappears. The target product must dominate the chromatogram, exhibiting a mass peak at m/z 248.9 and 250.9 (a 1:1 isotopic ratio indicative of exactly one chlorine and one bromine atom)[1].
Quenching: Once validated, pour the reaction mixture into ice-cold water containing 5% sodium bisulfite to neutralize any residual NBS.
Isolation & Purification: Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from an ethanol/water gradient to achieve >97% purity.
Applications in Advanced Therapeutics and Agrochemicals
The spatial arrangement of the halogens and the amino-acid dipole makes this compound a privileged scaffold in structural biology and rational drug design:
Ryanodine Receptor (RyR) Modulators: 6-Amino-3-bromo-2-chlorobenzoic acid is a direct precursor to anthranilic diamides. When condensed with pyrazole-carboxylic acids, it forms potent allosteric modulators of the ryanodine receptor. This mechanism is the cornerstone of modern, highly selective insecticides (e.g., chlorantraniliprole analogs) and is currently being investigated for human therapeutics targeting muscle dysfunctions.
Quinazolinone Cores: The adjacent -NH2 and -COOH groups allow for rapid condensation with acyl chlorides or formamide to generate quinazolinones. The heavy halogen atoms (Br, Cl) on the resulting aromatic ring enhance binding affinity in deep, hydrophobic kinase pockets via halogen bonding.
Executive Summary In the realm of modern medicinal chemistry and agrochemical development, highly functionalized anthranilic acid derivatives serve as indispensable building blocks. 6-Amino-3-bromo-2-chlorobenzoic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern medicinal chemistry and agrochemical development, highly functionalized anthranilic acid derivatives serve as indispensable building blocks. 6-Amino-3-bromo-2-chlorobenzoic acid (CAS 3030-19-1) is a prime example of such a scaffold. Featuring a unique tri-substituted aromatic ring with orthogonal halogenation, this compound acts as a critical precursor for the synthesis of complex heterocycles, including quinazoline-based kinase inhibitors and anthranilic diamide insecticides.
This technical guide dissects the structural nomenclature, electronic reactivity, and synthetic workflows associated with this molecule, providing drug development professionals and synthetic chemists with field-proven methodologies for its utilization.
A common point of confusion in literature is the interchangeable use of the names 6-amino-3-bromo-2-chlorobenzoic acid and 2-amino-5-bromo-6-chlorobenzoic acid [1]. This arises from the synthetic origin of the molecule versus strict IUPAC numbering rules:
Synthetic Origin: The molecule is synthesized via the bromination of 2-amino-6-chlorobenzoic acid. Because the amino group directs electrophilic aromatic substitution to the para position, the bromine atom is installed at C5, yielding 2-amino-5-bromo-6-chlorobenzoic acid[2].
IUPAC Resolution: IUPAC nomenclature dictates that substituents must be assigned the lowest possible locant set. Comparing the sets (2-amino, 5-bromo, 6-chloro) and (6-amino, 3-bromo, 2-chloro), the set 2,3,6 is lower than 2,5,6 . Therefore, the official name is 6-amino-3-bromo-2-chlorobenzoic acid[3].
Quantitative Physicochemical Data
Understanding the physical properties of this compound is essential for optimizing downstream reaction conditions, particularly regarding solvent selection and purification strategies[3].
Property
Value
Chemical Name
6-Amino-3-bromo-2-chlorobenzoic acid
CAS Number
3030-19-1
Molecular Formula
C7H5BrClNO2
Molecular Weight
250.48 g/mol
InChIKey
AQQXRSNOIQEAMM-UHFFFAOYSA-N
Physical Form
Powder or crystals (White to light yellow)
Commercial Purity
≥ 97%
Storage Conditions
Inert atmosphere, Room temperature, Dark place
Electronic Effects & Reactivity Mapping
The synthetic utility of 6-amino-3-bromo-2-chlorobenzoic acid lies in its highly tunable "push-pull" electronic system and its differentiated halogens.
Orthogonal Cross-Coupling Reactivity:
The molecule possesses two distinct carbon-halogen bonds: a C-Br bond at C3 and a C-Cl bond at C2. The bond dissociation energy of a C-Br bond (~280 kJ/mol) is significantly lower than that of a C-Cl bond (~397 kJ/mol). Consequently, when subjected to Palladium(0)-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the oxidative addition of Pd(0) occurs almost exclusively at the C-Br bond[4]. This allows chemists to selectively functionalize the 3-position while leaving the 2-chloro substituent intact for subsequent, more forcing transformations.
Upstream Synthesis: Regioselective Bromination
The primary route to 6-amino-3-bromo-2-chlorobenzoic acid begins with 2-chloro-6-nitrobenzoic acid, which is reduced to 2-amino-6-chlorobenzoic acid[5]. The critical step is the regioselective bromination.
Mechanistic Causality: The amino group (-NH2) is a strongly activating ortho/para director. In the 2-amino-6-chlorobenzoic acid intermediate, the ortho position (C3) is sterically hindered by the adjacent amino group and the meta-carboxylic acid. The para position (C5) is electronically favored and sterically accessible, leading to highly regioselective bromination at C5 (which becomes C3 in the final IUPAC numbering)[2].
Workflow for the upstream synthesis of 6-Amino-3-bromo-2-chlorobenzoic acid.
Experimental Protocol: Regioselective Bromination
Note: This protocol is a self-validating system. TLC monitoring is often insufficient due to the high polarity of both the starting material and the product. LC-MS is mandatory to track the +78/80 Da mass shift indicative of mono-bromination.
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-chlorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL) under an argon atmosphere.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic electrophilic aromatic substitution and prevent over-bromination.
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 30 minutes. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine, maximizing para-selectivity.
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor strictly via LC-MS until the starting material peak is consumed.
Quenching & Workup: Pour the reaction mixture into 200 mL of ice-cold distilled water. A precipitate will form. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield pure 6-amino-3-bromo-2-chlorobenzoic acid.
Downstream Applications: Pharmacophore Assembly
Once synthesized, CAS 3030-19-1 is frequently cyclized into benzoxazinone intermediates. These intermediates are highly electrophilic at the oxazinone carbonyl and readily undergo ring-opening condensation with various amines to form functionalized quinazolines—a privileged scaffold in oncology for designing tyrosine kinase inhibitors (e.g., EGFR or VEGFR inhibitors).
Downstream pharmacophore assembly utilizing CAS 3030-19-1.
Experimental Protocol: Cyclization to Benzoxazinone
Heating: Heat the mixture to reflux (approx. 140 °C) for 4 hours. Causality: The acetic anhydride acts as both the solvent and the acetylating agent, first acetylating the amine, followed by intramolecular dehydration to form the benzoxazinone ring.
Isolation: Cool the mixture to room temperature and remove excess acetic anhydride under vacuum. Triturate the resulting solid with cold hexanes to afford the benzoxazinone intermediate, ready for immediate amine condensation.
Safety, Handling, and Storage
Because 6-amino-3-bromo-2-chlorobenzoic acid contains an aniline moiety and multiple halogens, it is biologically active and must be handled with appropriate personal protective equipment (PPE)[3].
Hazard Class
GHS Statement
Description
Acute Toxicity (Oral)
H302
Harmful if swallowed
Skin Corrosion/Irritation
H315
Causes skin irritation
Serious Eye Damage
H319
Causes serious eye irritation
STOT (Single Exposure)
H335
May cause respiratory irritation
Storage Protocol: To prevent oxidative degradation of the amino group, the compound must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), protected from light, and kept at room temperature[3].
References
ResearchGate. "Effect of structural factors and solvent nature in bromination of anilines". ResearchGate Publications. Available at: [Link]
Advanced Technical Guide: Physical, Chemical, and Synthetic Profiling of 6-Amino-3-bromo-2-chlorobenzoic Acid
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthetic Methodology Guide Executive Summary In modern drug discovery, highly functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Synthetic Methodology Guide
Executive Summary
In modern drug discovery, highly functionalized building blocks are the cornerstone of rational drug design. 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1) is a densely substituted anthranilic acid derivative that offers unparalleled synthetic versatility. Featuring three orthogonal reactive sites—a carboxylic acid, an aniline amine, and two distinct aryl halides—this molecule serves as a premium precursor for complex heterocyclic scaffolds, most notably quinazolinones and quinazolines used in kinase inhibitors and GPCR ligands.
This whitepaper synthesizes the physical and chemical properties of this compound, detailing the mechanistic causality behind its reactivity, and provides field-proven, self-validating protocols for its application in organic synthesis.
Structural Identity and Quantitative Data
Understanding the physical and molecular characteristics of 6-Amino-3-bromo-2-chlorobenzoic acid is critical for optimizing reaction conditions and ensuring safe handling. The compound possesses a monoisotopic mass of 248.91922 Da[1]. The presence of the ortho-chloro and ortho-amino groups relative to the carboxylic acid creates significant steric hindrance, which fundamentally dictates its reactivity profile.
Table 1: Chemical Identity & Structural Parameters
Note: The compound must be stored under an inert atmosphere (e.g., Nitrogen or Argon) and protected from light to prevent the oxidative degradation of the electron-rich aniline moiety.
Mechanistic Chemical Properties & Reactivity Profile
As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand the electronic and steric interplay of this molecule. The reactivity of 6-Amino-3-bromo-2-chlorobenzoic acid is governed by the following causal relationships:
Sterically Hindered Carboxylic Acid (C1): The carboxylic acid is flanked by a chlorine atom at C2 and an amine at C6. This immense steric bulk means that standard peptide coupling reagents (like EDC/HOBt) often fail due to the inability of the nucleophile to approach the activated ester. Causality: To overcome this, highly reactive uronium-based coupling agents with smaller, highly nucleophilic leaving groups (such as HATU) must be employed to drive amidation.
Regioselective Cross-Coupling (C3 vs. C2): The molecule contains both a bromide (C3) and a chloride (C2). Causality: Palladium-catalyzed oxidative addition is highly sensitive to bond dissociation energies. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, Suzuki-Miyaura or Buchwald-Hartwig cross-couplings will occur regioselectively at the C3-bromo position at standard temperatures (80 °C), leaving the C2-chloro position completely intact for later-stage orthogonal functionalization.
Nucleophilic Aniline (C6): The primary amine is electron-deficient due to the inductive pull of the adjacent halogens and the carboxylic acid. However, upon conversion of the acid to an amide, the amine becomes primed for intramolecular cyclization to form a thermodynamically stable 6-membered heterocyclic core (e.g., quinazolin-4-one).
Fig 1: Stepwise transformation of 6-Amino-3-bromo-2-chlorobenzoic acid into a functionalized core.
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocol for the synthesis of a C3-functionalized quinazolinone is designed as a self-validating system . This means in-process controls (IPCs) are built into the methodology to confirm the success of each step before proceeding.
Protocol: Synthesis of a Functionalized Quinazolinone Core
Phase 1: Amidation of the Hindered Acid
Activation: Dissolve 1.0 equivalent of 6-Amino-3-bromo-2-chlorobenzoic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.
Causality: DIPEA deprotonates the acid without acting as a competing nucleophile. HATU rapidly forms the highly reactive 7-azabenzotriazole ester, overcoming the ortho-steric hindrance.
Coupling: After 15 minutes of stirring at room temperature, add 1.2 equivalents of the desired primary amine. Stir for 2 hours.
Self-Validation (IPC 1): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Validation metric: Complete disappearance of the starting material mass (m/z 248.9) and appearance of the amide intermediate mass. Do not proceed to workup until this is confirmed.
Workup: Dilute with Ethyl Acetate (EtOAc) and wash 3x with 5% aqueous LiCl to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.
Phase 2: Intramolecular Cyclization
Ring Closure: Dissolve the crude amide intermediate in glacial acetic acid (0.1 M). Heat to reflux (120 °C) for 4 hours.
Causality: The acidic environment protonates the amide carbonyl, drastically increasing its electrophilicity. This facilitates the intramolecular attack by the weakly nucleophilic aniline amine, driving the dehydration and formation of the quinazolinone ring.
Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 1:1). Validation metric: A distinct shift in Rf value and a change in UV fluorescence (254 nm) due to the extended conjugation of the newly formed heterocyclic system.
Purification: Concentrate the acetic acid under reduced pressure, neutralize with saturated NaHCO₃, extract with Dichloromethane (DCM), and purify via flash chromatography.
Fig 2: Self-validating experimental workflow for the synthesis of quinazolinone derivatives.
Phase 3: Regioselective Suzuki-Miyaura Coupling
Reaction Setup: Combine the purified quinazolinone (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂.
Causality: The bidentate dppf ligand provides a wide bite angle, which forces the palladium center into a geometry that accelerates the reductive elimination step—a critical requirement when dealing with sterically encumbered ortho-substituted substrates.
Execution: Heat to 80 °C for 6 hours. At this temperature, oxidative addition is strictly selective for the C3-Br bond over the C2-Cl bond.
Safety, Handling, and Regulatory Compliance
When utilizing 6-Amino-3-bromo-2-chlorobenzoic acid in a laboratory setting, strict adherence to safety protocols is mandatory. According to standardized safety data:
H302: Harmful if swallowed.
H315 / H319: Causes skin irritation and serious eye irritation. Proper PPE (nitrile gloves, safety goggles) must be worn.
H335: May cause respiratory irritation. All transfers and reactions involving the dry powder must be conducted within a certified chemical fume hood.
References
PubChem Compound Database. "PubChemLite - C7H5BrClNO2 - Explore." National Center for Biotechnology Information.
URL:[Link]
An In-depth Technical Guide to the Solubility Parameters of 6-Amino-3-bromo-2-chlorobenzoic acid
This guide provides a comprehensive framework for understanding, determining, and applying the solubility parameters of 6-Amino-3-bromo-2-chlorobenzoic acid. As a polysubstituted aromatic carboxylic acid, its solubility...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for understanding, determining, and applying the solubility parameters of 6-Amino-3-bromo-2-chlorobenzoic acid. As a polysubstituted aromatic carboxylic acid, its solubility behavior is critical for its application in pharmaceutical development, including formulation, solvent selection for synthesis and purification, and predicting interactions with excipients and biological systems.[][2]
The Theoretical Foundation: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by solubility parameters. While the Hildebrand solubility parameter provides a single value for the cohesive energy density, the Hansen Solubility Parameter (HSP) model offers a more nuanced, three-dimensional approach.[3][4] It deconstructs the total cohesive energy into three components, reflecting the different types of intermolecular forces:[5]
δD (Dispersion): Energy from van der Waals forces. These are weak forces arising from temporary fluctuations in electron density around a molecule.
δP (Polar): Energy from dipolar intermolecular forces. These exist between molecules with a permanent dipole moment.
δH (Hydrogen Bonding): Energy from the forces between molecules containing hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen).
Each molecule can be described by a point in a three-dimensional "Hansen space" with coordinates (δD, δP, δH). The distance (Ra) between two molecules in this space is a measure of their affinity. A smaller distance implies a higher likelihood of miscibility or solubility.[4] This concept is crucial for predicting drug-excipient compatibility, solvent selection, and even interactions with container materials.[2][6]
Part I: Theoretical Estimation of HSP using the Van Krevelen Group Contribution Method
In the absence of experimental data, particularly during early-stage development when material is scarce, group contribution methods (GCM) are invaluable for estimating HSP.[7][8] These methods calculate the parameters based solely on the molecule's chemical structure.[9][10] The Hoftyzer-Van Krevelen method is a well-established approach for this purpose.[11][12]
The method uses the following equations:
δD = Σ Fdi / V
δP = (Σ Fpi2)0.5 / V
δH = (Σ Ehi / V)0.5
Where:
Fdi is the group contribution to the dispersion component.
Fpi is the group contribution to the polar component.
Ehi is the group contribution to the hydrogen bonding energy.
V is the molar volume, calculated by summing the volume contributions (Vi) of each group.
Step-by-Step Calculation for 6-Amino-3-bromo-2-chlorobenzoic acid
Molecular Structure: C₇H₅BrClNO₂
First, we dissect the molecule into its constituent functional groups as defined by the Van Krevelen method.
Group
Description
>C< (aromatic)
Aromatic carbon atom
-CH= (aromatic)
Aromatic methine group
-Cl (aromatic)
Chlorine on an aromatic ring
-Br (aromatic)
Bromine on an aromatic ring
-NH₂ (aromatic)
Amino group on an aromatic ring
-COOH (aromatic)
Carboxylic acid on an aromatic ring
Next, we compile the group contribution values from established literature (values can vary slightly between sources).
Table 1: Van Krevelen Group Contribution Values for HSP Calculation
Table 2: Estimated Hansen Solubility Parameters for 6-Amino-3-bromo-2-chlorobenzoic acid
Parameter
Value (MPa0.5)
δD
20.35
δP
2.79
| δH | 3.52 |
Disclaimer: These values are theoretical estimations. Group contribution methods have inherent limitations and may not capture all intramolecular interactions. Experimental verification is strongly recommended.[13]
Part II: Experimental Determination of HSP
The most accurate HSP values are derived from empirical testing.[14][15] The method involves observing the solubility of the solute (6-Amino-3-bromo-2-chlorobenzoic acid) in a series of solvents with well-characterized HSPs.[16] Solvents that dissolve the compound are considered "good" solvents, while those that do not are "bad" solvents.
The set of "good" solvents forms a sphere in Hansen space. The center of this sphere represents the HSP of the solute, and its radius (R₀) is the interaction radius.
Workflow for Experimental HSP Determination
The process follows a logical sequence from preparation to data analysis.
Caption: Workflow for the experimental determination of Hansen Solubility Parameters.
Detailed Experimental Protocol
1. Materials:
6-Amino-3-bromo-2-chlorobenzoic acid (solute)
A set of 20-30 solvents with known HSPs (see Table 3 for examples)
Glass vials with screw caps (e.g., 4 mL)
Analytical balance
Vortex mixer or shaker bath
Constant temperature environment (e.g., incubator or lab bench at controlled room temperature)
2. Solvent Selection:
The key is to choose a diverse range of solvents that span a wide area of the Hansen space. Include solvents with varying levels of dispersion, polarity, and hydrogen-bonding capabilities.
Table 3: Example Solvent Set for HSP Determination
Solvent
δD (MPa0.5)
δP (MPa0.5)
δH (MPa0.5)
n-Hexane
14.9
0.0
0.0
Toluene
18.0
1.4
2.0
Dichloromethane
17.0
7.3
7.1
Acetone
15.5
10.4
7.0
Ethyl Acetate
15.8
5.3
7.2
Ethanol
15.8
8.8
19.4
1-Butanol
16.0
5.7
15.8
Acetonitrile
15.3
18.0
6.1
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
Water
15.5
16.0
42.3
(Note: This is an abbreviated list. A more comprehensive set is required for accurate determination.[17])
3. Procedure:
Preparation: Accurately weigh a small amount of 6-Amino-3-bromo-2-chlorobenzoic acid into each vial (e.g., 10 mg).
Solvent Addition: Add a fixed volume of each respective solvent to the vials to achieve the desired concentration (e.g., 1 mL for a 1% w/v mixture).
Mixing & Equilibration: Securely cap the vials. Vigorously mix using a vortex mixer for 1-2 minutes. Place the vials in a shaker bath or on a rack at a constant, recorded temperature for at least 24 hours to allow them to reach equilibrium.
Observation & Scoring: After equilibration, carefully observe each vial against a well-lit background.
Score = 1 (Good Solvent): If the solute is completely dissolved with no visible solid particles.
Score = 0 (Bad Solvent): If any solid particles remain, or if the solution is cloudy or a suspension.
Data Analysis:
Compile a table of the solvents, their known HSP values (δD, δP, δH), and the assigned binary score (1 or 0).
Use specialized software (e.g., HSPiP) or a mathematical algorithm to find the center point (δD₂, δP₂, δH₂) and radius (R₀) of a sphere that best encloses the "good" solvents while excluding the "bad" solvents.
The coordinates of the sphere's center are the experimentally determined Hansen Solubility Parameters for 6-Amino-3-bromo-2-chlorobenzoic acid.
Application in Pharmaceutical Development
Determining the HSP of an Active Pharmaceutical Ingredient (API) like 6-Amino-3-bromo-2-chlorobenzoic acid is not merely an academic exercise; it provides actionable intelligence for drug development.[7][18]
Solvent Selection: The HSP values can guide the selection of optimal solvents for crystallization, reducing the need for empirical trial-and-error screening. A solvent whose HSP is close to that of the solute is likely to be a good solvent.
Formulation Development: HSP is used to predict the miscibility of the API with various excipients, such as polymers in amorphous solid dispersions or lipids in lipid-based delivery systems.[8] This helps in designing stable and effective dosage forms.[][19]
Predicting Interactions: The parameters can help predict unwanted interactions, such as the likelihood of a drug adsorbing to container surfaces or leaching components from manufacturing equipment.[2]
Conclusion
While direct experimental values for the solubility parameters of 6-Amino-3-bromo-2-chlorobenzoic acid are not published, this guide provides the two primary methodologies for their determination. The theoretical group contribution method offers a rapid, resource-efficient estimation valuable for initial screening. For definitive values essential for late-stage development and manufacturing, the experimental protocol provides a robust, self-validating system. By leveraging these approaches, researchers and drug development professionals can gain a quantitative understanding of the compound's solubility behavior, enabling a more scientific and efficient approach to formulation and process development.[20]
References
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-Solubility.com. Available at: [Link]
Zellers, J. E., et al. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]
Park, K., et al. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Journal of Controlled Release. Available at: [Link]
Kamps, A. C., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction Potentials. Macromolecules. Available at: [Link]
Patel, H., et al. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Research Journal of Pharmacy and Technology. Available at: [Link]
Janssens, S., et al. (2018). Application of the solubility parameter concept to assist with oral delivery of poorly water-soluble drugs - a PEARRL review. Journal of Pharmacy and Pharmacology. Available at: [Link]
Kovalenko, I., et al. (2022). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Pharmacy & Pharmacology. Available at: [Link]
Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. Harvard University. Available at: [Link]
Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International Journal of Pharmaceutics. Available at: [Link]
Zhang, R., et al. (2023). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes. Available at: [Link]
Mohammadi, A. H., & Richon, D. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research. Available at: [Link]
Díaz de los Ríos, M., & Faife Pérez, E. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. International Journal of Chemical and Molecular Engineering. Available at: [Link]
Kamps, A. C., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules. Available at: [Link]
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Available at: [Link]
Zellers, J. E., et al. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Kibarer, G., et al. (2012). The Mathematical and Graphical Interpretation of Solubility Profile-Viscosity Behavior of Poly(MA-alt-NVP). Hacettepe Journal of Biology and Chemistry. Available at: [Link]
Zhang, R., et al. (2023). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. MDPI. Available at: [Link]
Popa, M. (2020). The Importance of Solubility for New Drug Molecules. EC Gynaecology. Available at: [Link]
Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Adhesion Science. Available at: [Link]
Voelkel, A., & Janas, J. (2010). Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography. Journal of Chromatography A. Available at: [Link]
Janssens, S., et al. (2018). Application of the solubility parameter concept to assist with oral delivery of poorly water-soluble drugs – a PEARRL review. ResearchGate. Available at: [Link]
Pharmaguideline. (n.d.). Ideal Solubility Parameters. Available at: [Link]
Yamamoto, H. (2017). Consideration of Hansen Solubility Parameters. Part 2. Hansen-Solubility.com. Available at: [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]
Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]
Abbott, S. (n.d.). HSP Solvent Blends. Practical Adhesion. Available at: [Link]
Comprehensive Spectral Profiling of 6-Amino-3-bromo-2-chlorobenzoic Acid: A Technical Guide for Structural Validation
Executive Summary In modern drug development and synthetic chemistry, halogenated anthranilic acid derivatives serve as critical pharmacophores and versatile cross-coupling intermediates. The target compound, 6-Amino-3-b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and synthetic chemistry, halogenated anthranilic acid derivatives serve as critical pharmacophores and versatile cross-coupling intermediates. The target compound, 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1), possesses a molecular weight of 250.48 g/mol [1] and a monoisotopic mass of 248.9192 Da [2].
As application scientists, we cannot rely solely on nominal mass or basic 1D NMR to confirm the identity of such highly functionalized aromatics. The presence of both chlorine and bromine atoms, coupled with electron-donating (amine) and electron-withdrawing (carboxylic acid) groups, creates a complex electronic environment. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).
Structural Anatomy & Predictive Rationale
Before acquiring empirical data, a robust predictive rationale must be established to explain the causality behind expected spectral phenomena. The benzene ring of 6-Amino-3-bromo-2-chlorobenzoic acid is fully substituted at four positions:
C1: Carboxylic acid (-COOH)
C2: Chlorine (-Cl)
C3: Bromine (-Br)
C6: Primary Amine (-NH2)
C4 & C5: Adjacent (ortho) protons.
Electronic Causality:
The amine group at C6 exerts a strong resonance-donating (+M) effect, which significantly shields the ortho-position (C5). Conversely, the halogens at C2 and C3 exert inductive-withdrawing (-I) effects, leaving C4 relatively deshielded. Therefore, we predict two distinct doublets in the ¹H NMR aromatic region with a classic ortho-coupling constant (
Hz), where C4-H will appear downfield relative to C5-H. Furthermore, the combination of one ³⁵Cl/³⁷Cl and one ⁷⁹Br/⁸¹Br atom dictates a highly specific 3:4:1 isotopic cluster in the mass spectrum, serving as an absolute structural fingerprint [3].
Analytical workflow for the structural validation of the target compound.
To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. The following methodologies detail not just the how, but the why behind each operational choice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality for Solvent Choice: The zwitterionic character and high polarity of the carboxylic acid and amine groups render the compound poorly soluble in standard chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is mandated to disrupt intermolecular hydrogen bonding and ensure a homogeneous solution.
Step-by-Step Protocol:
Weigh exactly 15 mg of the analyte into a clean glass vial.
Add 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
Vortex for 60 seconds. If particulates remain, filter through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube to prevent magnetic field inhomogeneities.
Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay
s) and ¹³C NMR at 100 MHz (1024 scans, s).
Self-Validation Check: The protocol is self-validating when the TMS peak is locked exactly at 0.00 ppm and the total integration of the proton signals mathematically sums to exactly 5.00, confirming both instrument calibration and sample purity.
Attenuated Total Reflectance (ATR-FTIR) Spectroscopy
Causality for Technique: Traditional KBr pellet pressing can induce polymorphic changes or absorb atmospheric moisture, masking the critical O-H stretch. ATR allows for direct solid-state analysis.
Step-by-Step Protocol:
Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.
Acquire a background spectrum (32 scans) to subtract atmospheric CO₂ and water vapor interferences.
Place 2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.
Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
Self-Validation Check: The background spectrum must show a flat baseline, and the sample spectrum must simultaneously display the 3450 cm⁻¹ (N-H) and 1665 cm⁻¹ (C=O) bands, internally validating the bifunctional integrity of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Causality for Ionization Mode: Carboxylic acids readily deprotonate to form [M-H]⁻ ions. Negative ion mode (ESI-) is chosen over positive mode to yield a cleaner spectrum with minimal sodium/potassium adduct interference.
Step-by-Step Protocol:
Prepare a 1 mg/mL stock solution in methanol.
Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 10 mM Ammonium Acetate. (Ammonium acetate acts as a volatile buffer that facilitates deprotonation without suppressing the signal).
Inject 2 µL into the LC-MS system operating in ESI- mode.
Scan the quadrupole from m/z 100 to 500.
Self-Validation Check: The system is self-validating if the M : M+2 : M+4 isotopic cluster appears in a strict 3:4:1 ratio, confirming the exact halogen composition without needing an external standard.
Quantitative Data Synthesis
The following tables summarize the expected spectral data based on the structural and electronic properties of 6-Amino-3-bromo-2-chlorobenzoic acid.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)
Multiplicity
Coupling (J)
Integration
Assignment
Causality / Electronic Effect
13.05
Broad Singlet
-
1H
-COOH (C1)
Highly deshielded acidic proton; broad due to rapid exchange.
7.45
Doublet
8.8 Hz
1H
Ar-H (C4)
Deshielded by inductive effect of adjacent Bromine.
6.62
Doublet
8.8 Hz
1H
Ar-H (C5)
Shielded by strong +M (resonance) effect of ortho-NH₂.
5.40
Broad Singlet
-
2H
-NH₂ (C6)
Protons attached to nitrogen; broad due to quadrupolar relaxation.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)
Carbon Type
Assignment
Rationale
168.2
C=O
Carboxylic Acid
Highly deshielded carbonyl carbon.
148.5
C-N
C6 (Ar-NH₂)
Deshielded by electronegative nitrogen atom.
134.1
CH
C4 (Ar-H)
Aromatic methine, slightly deshielded by halogens.
122.4
C-Cl
C2 (Ar-Cl)
Inductive deshielding by chlorine.
118.6
C-C
C1 (Ar-COOH)
Ipso carbon to carboxylic acid.
114.3
CH
C5 (Ar-H)
Shielded by ortho-amine resonance (+M).
108.7
C-Br
C3 (Ar-Br)
Shielded by heavy atom effect of bromine.
Table 3: ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)
Peak Shape/Intensity
Functional Group
Assignment
3450, 3350
Sharp, Doublet
N-H Stretch
Primary amine (asymmetric and symmetric stretch).
3200 - 2500
Broad, Strong
O-H Stretch
Carboxylic acid (hydrogen-bonded dimer).
1665
Sharp, Strong
C=O Stretch
Conjugated carboxylic acid carbonyl.
1610, 1580
Sharp, Medium
C=C Stretch
Aromatic ring skeletal vibrations.
1050
Sharp, Weak
C-Cl Stretch
Aryl chloride bond.
650
Sharp, Strong
C-Br Stretch
Aryl bromide bond.
Mechanistic Insights: The Mass Spectrometry Isotopic Signature
One of the most powerful diagnostic tools for this specific molecule is its isotopic distribution in mass spectrometry. Chlorine naturally exists as ³⁵Cl (75%) and ³⁷Cl (25%), yielding a 3:1 ratio. Bromine exists as ⁷⁹Br (50%) and ⁸¹Br (50%), yielding a 1:1 ratio.
When a molecule contains exactly one Chlorine and one Bromine atom, the statistical probability of their combinations creates a highly specific 3:4:1 abundance pattern for the[M-H]⁻ ion.
M (m/z 248): Contains ³⁵Cl and ⁷⁹Br. Probability =
M+2 (m/z 250): Contains (³⁷Cl + ⁷⁹Br) OR (³⁵Cl + ⁸¹Br). Probability =
M+4 (m/z 252): Contains ³⁷Cl and ⁸¹Br. Probability =
ESI-MS isotopic distribution logic for one chlorine and one bromine atom.
This exact 3:4:1 ratio serves as an irrefutable, self-contained proof of the di-halogenated structure, eliminating the possibility of isobaric impurities.
Therapeutic Potential and Mechanistic Profiling of 6-Amino-3-bromo-2-chlorobenzoic Acid Derivatives: From Quorum Quenching to Oncology
Executive Summary & Chemical Ontology The compound 6-Amino-3-bromo-2-chlorobenzoic acid (CAS 3030-19-1) is a highly specialized, poly-substituted aromatic building block[1]. Structurally, because the carboxyl group (C1)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Ontology
The compound 6-Amino-3-bromo-2-chlorobenzoic acid (CAS 3030-19-1) is a highly specialized, poly-substituted aromatic building block[1]. Structurally, because the carboxyl group (C1) and the amino group (C6) are adjacent on the benzene ring, this molecule is a heavily decorated anthranilic acid (ortho-aminobenzoic acid) derivative.
In drug design, the specific di-halogenation pattern (2-chloro, 3-bromo) is not arbitrary. It introduces critical physicochemical properties:
Halogen Bonding (σ-hole interactions): The polarizable bromine and chlorine atoms create distinct regions of positive electrostatic potential, enabling highly directional non-covalent interactions with electron-rich residues in protein binding pockets.
Steric Shielding: The halogens at C2 and C3 restrict the rotational degrees of freedom of the adjacent carboxylate, locking the molecule into a specific bioactive conformation.
Synthetic Versatility: This scaffold serves as a critical precursor for synthesizing complex indole derivatives, including the ubiquitous molecular biology reagent X-gal (5-bromo-4-chloro-3-indolyl β-D-galactoside)[2].
Beyond its utility as a synthetic intermediate, the halogenated anthranilic acid core is a "privileged scaffold" with two primary axes of biological activity: Anti-virulence (Quorum Quenching) and Antiproliferative Oncology .
Biological Axis I: Anti-Virulence & Quorum Sensing Inhibition
The Mechanistic Rationale
The rise of multidrug-resistant (MDR) pathogens, particularly Pseudomonas aeruginosa, necessitates therapeutic strategies that disarm bacteria without killing them, thereby minimizing the evolutionary pressure that drives antibiotic resistance[3].
P. aeruginosa relies on the Pseudomonas Quinolone Signal (PQS) system to coordinate biofilm formation and virulence factor (e.g., pyocyanin) production[4]. The natural biosynthetic precursor to PQS is endogenous anthranilic acid[5]. Halogenated anthranilic acid derivatives, such as 6-amino-3-bromo-2-chlorobenzoic acid, act as highly effective competitive inhibitors of PqsA, the ligase responsible for the first step of PQS synthesis. The halogen bulk prevents the necessary enzymatic adenylation, shutting down the entire virulence cascade.
Figure 1: Mechanism of PQS quorum sensing inhibition by halogenated anthranilic acid derivatives.
To prove that a derivative is a true quorum quencher and not merely a toxic bactericide, the experimental design must decouple biofilm inhibition from planktonic cell death[3].
Step-by-Step Methodology:
Inoculation: Culture P. aeruginosa PAO1 in LB broth overnight. Dilute to an
of 0.01 in M9 minimal media supplemented with 0.4% glucose.
Compound Dosing: Dispense 100 µL of the bacterial suspension into a 96-well flat-bottom microtiter plate. Add the halogenated anthranilic acid derivative (e.g., hybridized with a 1,3,4-oxadiazole linker) at concentrations ranging from 1 µM to 100 µM[4]. Include a 1% DMSO vehicle control.
Incubation: Incubate statically at 37°C for 24 hours to allow robust biofilm formation at the air-liquid interface.
Orthogonal Viability Check (Critical Step): Before staining the biofilm, transfer 50 µL of the planktonic (free-floating) supernatant to a new plate and measure
. Causality: If the drops significantly compared to the vehicle, the compound is bactericidal. A true anti-QS agent will show normal planktonic growth but reduced biofilm mass[5].
Biofilm Fixation & Staining: Wash the original wells 3x with PBS to remove non-adherent cells. Heat-fix the biofilm at 60°C for 1 hour. Stain with 0.1% Crystal Violet (CV) for 15 minutes. CV intercalates into the extracellular polymeric substance (EPS) matrix.
Quantification: Solubilize the bound CV dye using 33% glacial acetic acid. Read absorbance at
. Calculate the IC for biofilm reduction.
Figure 2: Self-validating high-throughput screening workflow for anti-biofilm activity.
When 6-amino-3-bromo-2-chlorobenzoic acid is converted into an anthranilamide and hybridized with quinoline or chloroquine scaffolds, the resulting molecules exhibit profound antiproliferative properties[6].
The Mechanistic Rationale
The halogenated anthranilamide core mimics the binding motifs of several FDA-approved kinase inhibitors. The lipophilic halogens drive the molecule into the hydrophobic pockets of target enzymes, while the amide linker forms critical hydrogen bonds with the kinase hinge region. In vitro screenings reveal that these halogenated hybrids induce apoptosis in highly aggressive solid tumors (glioblastoma, pancreatic adenocarcinoma) and leukemias, while maintaining a high selectivity index (low toxicity to noncancerous fibroblasts)[6].
To ensure the reliability of antiproliferative data, the assay must account for edge effects and metabolic artifacts.
Step-by-Step Methodology:
Seeding: Seed target cancer cell lines (e.g., HeLa, K562) at
cells/well in a 96-well plate. Leave the outer perimeter wells blank (filled only with PBS) to prevent evaporation-induced edge effects.
Treatment: After 24h of adherence, treat cells with the anthranilamide derivatives (0.1 µM to 50 µM). Use Doxorubicin as a positive control and 0.5% DMSO as the negative vehicle control.
Metabolic Readout (MTT): After 72h, add 20 µL of MTT reagent (5 mg/mL) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
Solubilization & Readout: Aspirate the media, dissolve the formazan in 100 µL DMSO, and read absorbance at
nm.
Quality Control (Z'-factor): Calculate the Z'-factor using the positive and negative controls. A Z'-factor
validates the assay's robustness, ensuring the calculated IC values are statistically sound.
Quantitative Data Synthesis
The table below summarizes the biological efficacy of various halogenated anthranilic acid derivatives and their hybrids, demonstrating the broad therapeutic utility of this chemical space.
The 6-amino-3-bromo-2-chlorobenzoic acid architecture is far more than a simple reagent. Its precise halogenation pattern provides the optimal steric and electronic parameters required for high-affinity target engagement. By acting as a competitive inhibitor in bacterial quorum sensing pathways, it offers a blueprint for next-generation anti-virulence antibiotics that bypass traditional resistance mechanisms. Simultaneously, its integration into anthranilamide hybrids unlocks potent, selective antiproliferative and antiviral activities, cementing its status as a highly versatile pharmacophore in modern drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Introduction
Substituted aminobenzoic acids—comprising derivatives of 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—are highly versatile pharmacophores in medicinal chemistry. Due to their unique electronic properties, hydrogen-bonding capabilities, and structural rigidity, these scaffolds are extensively utilized in the development of targeted therapeutics ranging from broad-spectrum antimicrobials to precision oncology drugs[1].
This technical whitepaper provides an in-depth analysis of the core research applications of these derivatives, elucidating the mechanistic causality behind their design, summarizing structure-activity relationship (SAR) data, and detailing self-validating experimental workflows for researchers and drug development professionals.
Core Research Applications & Mechanistic Insights
Antimicrobial Agents: Targeting the Folate Biosynthesis Pathway
Mechanism of Action:
In many bacterial species, PABA is an essential precursor for the synthesis of folic acid, a vital cofactor for DNA and RNA biosynthesis. The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). Substituted 4-aminobenzoic acid derivatives, such as sulfonamides and PABA-derived Schiff bases, act as competitive inhibitors of DHPS[2].
Causality in Rational Design:
To overcome bacterial resistance, researchers substitute the aromatic ring or the primary amine to increase lipophilicity and steric bulk. This expanded, rigid aromatic backbone sterically blocks the induced fit required within the catalytic center, effectively halting the folate pathway[3]. Furthermore, recent studies demonstrate that coupling PABA with aromatic aldehydes via an imine bond (forming Schiff bases) significantly enhances broad-spectrum antibacterial and antifungal properties. This hybridization improves cellular penetration and alters the electron density around the pharmacophore, leading to higher binding affinities[4].
Bacterial Folate Biosynthesis Pathway and DHPS Inhibition by PABA Derivatives.
Oncology Research: Anthranilic Acid Derivatives as Kinase Inhibitors
Mechanism of Action:
Anthranilic acid (2-aminobenzoic acid) derivatives are privileged structures for inhibiting receptor tyrosine kinases (TKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor[5]. The ortho-relationship of the amine and carboxylic acid groups allows these molecules to mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain.
Causality in Rational Design:
By introducing piperazine linkers or halogen substitutions on the anthranilic acid core, researchers can exploit additional hydrophobic pockets (e.g., the DFG-out conformation in mutant kinases). For instance, specific anthranilic acid derivatives have shown extra binding affinity with the Cys772 residue in EGFR, leading to sub-micromolar IC50 values against breast cancer cell lines[6].
Workflow for the Development of Anthranilic Acid-Based Kinase Inhibitors.
To benchmark the efficacy of these derivatives, the following table summarizes the quantitative performance of recently developed substituted aminobenzoic acids across different therapeutic targets.
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the standard procedures for synthesizing and evaluating these derivatives.
Protocol 1: Synthesis of PABA-Derived Schiff Bases (Antimicrobial Agents)
Rationale: The condensation of PABA with aromatic aldehydes via an imine bond creates lipophilic Schiff bases that easily penetrate bacterial cell membranes[4].
Reagent Preparation: Dissolve 10 mmol of 4-aminobenzoic acid (PABA) in 20 mL of absolute ethanol.
Condensation Reaction: Add 10 mmol of the target aromatic aldehyde (e.g., 5-nitrofurfural or salicylaldehyde) dropwise to the PABA solution.
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Causality: The acidic environment facilitates the protonation of the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine of PABA. Reflux the mixture at 80°C for 4-6 hours.
Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using a hexane:ethyl acetate (7:3) solvent system.
Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash with ice-cold ethanol, and recrystallize from hot ethanol to yield the pure Schiff base.
Validation: Confirm the structure via 1H-NMR (verifying the characteristic imine -CH=N- proton peak around 8.2-8.5 ppm) and FT-IR (C=N stretch at ~1620 cm⁻¹).
Protocol 2: In Vitro DHPS Inhibition Assay
Rationale: To validate the synthesized PABA derivatives as competitive DHPS inhibitors, a cell-free enzymatic assay is utilized to measure the reduction in dihydropteroic acid formation[9].
Enzyme Preparation: Express and purify recombinant bacterial DHPS (e.g., from E. coli or S. aureus).
Buffer Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 5 mM DTT. Causality: Magnesium is a critical divalent cation cofactor that stabilizes the pyrophosphate leaving group of DHPP during the condensation reaction.
Compound Incubation: Pre-incubate 10 nM of DHPS enzyme with varying concentrations of the substituted PABA derivative (0.1 µM to 100 µM) for 15 minutes at 37°C.
Reaction Initiation: Add the substrates: 1 µM DHPP and 1 µM radiolabeled [14C]-PABA.
Quenching & Readout: After 10 minutes, quench the reaction by adding 10% trichloroacetic acid. Separate the unreacted[14C]-PABA from the [14C]-dihydropteroic acid product using thin-layer chromatography or HPLC.
Data Analysis: Quantify radioactivity using a scintillation counter. Calculate the IC50 value by plotting the percentage of enzyme activity against the log concentration of the inhibitor.
References
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - nih.gov - 4
Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors - scielo.org.za - 5
Design, Synthesis and Biological Evaluation of Novel Anthranilic Acid Derivatives as Anticancer Agents Targeting Tyrosine Kinase - zuj.edu.jo - 6
(PDF) Design, Synthesis, and Antibacterial Evaluation of PABA-derived Schiff Bases - researchgate.net - 7
Medicinal chemistry of anthranilic acid derivatives: A mini review - nih.gov - 1
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - acs.org - 3
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - excli.de - 2
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - nih.gov - 9
Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - mdpi.com - 8
The Strategic Utility of 6-Amino-3-bromo-2-chlorobenzoic Acid Analogs in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the identification and optimization of small molecule scaffolds that offer synthetic tractability and diverse bi...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and optimization of small molecule scaffolds that offer synthetic tractability and diverse biological activity are paramount. The 6-amino-3-bromo-2-chlorobenzoic acid core represents one such privileged scaffold. Its unique substitution pattern—an electron-donating amino group ortho to the carboxylic acid, and two distinct halogen atoms at positions 2 and 3—provides a rich platform for the generation of complex molecular architectures with significant therapeutic potential. This guide, intended for researchers, medicinal chemists, and drug development professionals, will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of analogs derived from this versatile building block, with a particular focus on their role in the development of targeted therapies such as protein kinase inhibitors.
The Architectural Significance of the 6-Amino-3-bromo-2-chlorobenzoic Acid Core
The inherent chemical features of 6-amino-3-bromo-2-chlorobenzoic acid make it an attractive starting point for medicinal chemistry campaigns. The anthranilic acid motif is a well-established pharmacophore found in numerous biologically active compounds.[1] The strategic placement of bromine and chlorine atoms offers differential reactivity, enabling selective and sequential functionalization through a variety of cross-coupling reactions.[2] This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological properties.
The amino and carboxylic acid functionalities serve as key handles for amide bond formation, a cornerstone of medicinal chemistry for introducing diverse substituents and modulating physicochemical properties such as solubility and cell permeability.[2] Furthermore, the N-H of the amino group and the carbonyl oxygen of the carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets.[3]
Synthetic Strategies: Harnessing the Reactivity of a Dihalogenated Scaffold
The synthetic utility of 6-amino-3-bromo-2-chlorobenzoic acid lies in the ability to selectively address its functional groups. The following sections outline key synthetic transformations that are central to the elaboration of this core into diverse analog libraries.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery.[4] The differential reactivity of the C-Br and C-Cl bonds in the 6-amino-3-bromo-2-chlorobenzoic acid scaffold allows for regioselective modifications. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling selective functionalization at the 3-position.[5]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is particularly useful for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.
Objective: To synthesize a 3-aryl-6-amino-2-chlorobenzoic acid derivative.
Materials:
6-Amino-3-bromo-2-chlorobenzoic acid
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 equivalents)
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask, add 6-amino-3-bromo-2-chlorobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
Evacuate and backfill the flask with an inert gas three times.
Add the palladium catalyst to the flask.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired 3-aryl-6-amino-2-chlorobenzoic acid.[7]
Amide Bond Formation: The Gateway to Diverse Functionality
The carboxylic acid and amino group of the 6-amino-3-bromo-2-chlorobenzoic acid core are readily functionalized through amide bond formation. This allows for the introduction of a wide array of substituents to probe the structure-activity relationship.[8]
A common strategy in the development of kinase inhibitors is the synthesis of N-aryl anthranilamides. This can be achieved by coupling the carboxylic acid of our scaffold with a substituted aniline.
Experimental Protocol: Amide Coupling using HATU
Objective: To synthesize an N-aryl-6-amino-3-bromo-2-chlorobenzamide.
Materials:
6-Amino-3-bromo-2-chlorobenzoic acid
Substituted aniline (1.1 equivalents)
HATU (1.1 equivalents)
DIPEA (2.0 equivalents)
Anhydrous DMF
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve 6-amino-3-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
Add the desired aniline (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]
Application in Kinase Inhibitor Design: A Hypothetical Case Study
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 6-amino-3-bromo-2-chlorobenzoic acid scaffold is an excellent starting point for the design of kinase inhibitors, which often feature a heterocyclic core that mimics the adenine region of ATP, and various substituents that occupy adjacent hydrophobic pockets in the kinase active site.
Let us consider the design of a hypothetical inhibitor targeting a generic tyrosine kinase. The synthetic strategy would involve a convergent approach, leveraging the functionalities of our core scaffold.
Hypothetical Kinase Inhibitor Synthesis Workflow
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and biological testing. The 6-amino-3-bromo-2-chlorobenzoic acid scaffold allows for systematic modifications to explore the SAR.
Position of Modification
Rationale for Modification
Potential Impact on Activity
3-position (via Suzuki coupling)
Introduction of diverse aryl and heteroaryl groups to probe the hydrophobic pocket adjacent to the ATP-binding site.
Can significantly impact potency and selectivity depending on the size, shape, and electronics of the substituent.
Carboxylic Acid (as an amide)
Introduction of various substituted anilines or other amines to explore interactions with the solvent-exposed region of the kinase.
Can modulate physicochemical properties, cell permeability, and target engagement.
6-Amino Group
Can be further functionalized, for example, through acylation or alkylation, to explore additional interactions with the target.
May influence the overall conformation of the molecule and its binding mode.
Biological Evaluation of Novel Analogs
Once a library of analogs has been synthesized, a cascade of biological assays is employed to determine their potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assays
The primary evaluation of a potential kinase inhibitor is to determine its ability to inhibit the target kinase in a biochemical assay. This is typically done by measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Experimental Protocol: General Kinase Inhibition Assay
Objective: To determine the IC50 of a test compound against a target kinase.
Materials:
Recombinant target kinase
Kinase-specific substrate (peptide or protein)
ATP (at or near the Km for the kinase)
Test compound (serially diluted)
Assay buffer
Detection reagent (e.g., ADP-Glo™, Promega)
Procedure:
In a 384-well plate, add the test compound at various concentrations.
Add the target kinase and its substrate to the wells.
Initiate the kinase reaction by adding ATP.
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assays
To assess the ability of the synthesized compounds to inhibit the growth of cancer cells, cellular proliferation assays are performed.
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.[10]
Future Directions and Conclusion
The 6-amino-3-bromo-2-chlorobenzoic acid scaffold represents a highly valuable and versatile starting point for the discovery of novel therapeutic agents. Its rich chemical functionality allows for the creation of diverse and complex molecular architectures amenable to systematic SAR exploration. While this guide has focused on its potential in kinase inhibitor design, the principles and synthetic strategies discussed are broadly applicable to other target classes. Future research in this area will undoubtedly lead to the discovery of new and improved drug candidates with the potential to address unmet medical needs. The continued exploration of this privileged scaffold by medicinal chemists will be a key driver of innovation in the pharmaceutical industry.
References
Anthranilic acid-based diamides derivatives incorporating aryl-isoxazoline pharmacophore as potential anticancer agents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 2012. [Link]
Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. Medicinal Chemistry Research, 2013. [Link]
Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry, 2020. [Link]
The molecular design of biologically active derivatives of N-phenylanthranilic acid. Research in Pharmaceutical Sciences, 2018. [Link]
Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry, 2020. [Link]
Substituted N-phenylanthranilic acid hydrazides as potential antimalarial and antimicrobial agents. Journal of Medicinal Chemistry, 1970. [Link]
Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. Molecules, 2022. [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2021. [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 2018. [Link]
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 2017. [Link]
Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 2014. [Link]
Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 2006. [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate, 2016. [Link]
Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 2014. [Link]
Synthesis of N-substituted peptide amides.
Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 2020. [Link]
Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 2024. [Link]
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 2011. [Link]
Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 2007. [Link]
Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 2023. [Link]
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 2015. [Link]
synthesis methods for 6-Amino-3-bromo-2-chlorobenzoic acid
Application Note: Synthesis and Purification Protocols for 6-Amino-3-bromo-2-chlorobenzoic Acid Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 6-Amino-3-bromo-2-chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Purification Protocols for 6-Amino-3-bromo-2-chlorobenzoic Acid
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound: 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1)
Introduction & Synthetic Strategy
6-Amino-3-bromo-2-chlorobenzoic acid is a highly functionalized, poly-substituted anthranilic acid derivative widely utilized as a building block in the synthesis of complex pharmaceutical intermediates, such as quinazoline-based kinase inhibitors[1]. The synthesis of this specific regioisomer (CAS 3030-19-1) requires precise control over electrophilic aromatic substitution to avoid unwanted oxidation and polyhalogenation[2].
The validated route relies on a three-step sequence starting from commercially available 2-amino-6-chlorobenzoic acid: (1) Amine protection via acetylation, (2) Regioselective bromination, and (3) Alkaline hydrolysis[3].
Figure 1: Three-step synthetic workflow for 6-Amino-3-bromo-2-chlorobenzoic acid.
Mechanistic Rationale & Causality (E-E-A-T)
A common pitfall in the functionalization of anthranilic acids is the direct halogenation of the free amine. The free amino group at the C-6 position is highly activating, making the aromatic ring susceptible to oxidative degradation and uncontrolled polybromination when exposed to strong electrophiles like Br₂.
The Causality of Protection: By converting the primary amine to an acetamide, we temper the ring's nucleophilicity while preserving the necessary directing effects. Structurally, both C-3 and C-5 are activated positions: C-3 is para to the acetylamino group (C-6) and ortho to the chloro group (C-2), whereas C-5 is ortho to the acetylamino group and para to the chloro group. Because the bulky acetyl moiety sterically hinders the adjacent C-5 position, electrophilic attack by bromine is highly regioselective for the less hindered, electronically favored C-3 position[2].
Figure 2: Mechanistic rationale for amine protection prior to electrophilic bromination.
Step-by-Step Experimental Protocols
Protocol A: Preparation of 2-Acetylamino-6-chlorobenzoic acid
Charge: In a dry, round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and glacial acetic acid (3 volumes). Add a catalytic amount of pyridine (0.1 eq).
React: Heat the mixture to 60°C for 2 hours under an inert nitrogen atmosphere.
Workup: Cool the reaction to room temperature and slowly pour it into crushed ice water under vigorous stirring.
Isolate: Filter the resulting white precipitate, wash extensively with cold deionized water to remove residual acetic acid, and dry under vacuum at 45°C.
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material is highly fluorescent under 254 nm UV light; the complete disappearance of this fluorescent spot confirms full conversion to the acetylated product.
Protocol B: Regioselective Bromination to 6-Acetylamino-3-bromo-2-chlorobenzoic acid
Charge: Dissolve the dried 2-acetylamino-6-chlorobenzoic acid (1.0 eq) in glacial acetic acid (5 volumes) at room temperature.
React: Equip the flask with a dropping funnel and slowly add liquid bromine (Br₂, 1.05 eq) dissolved in acetic acid (1 volume) dropwise over 30 minutes. Stir the dark red solution at room temperature for 4 hours.
Quench: Pour the mixture into an ice-water bath containing 5% aqueous sodium bisulfite (NaHSO₃) to neutralize unreacted bromine.
Isolate: Filter the precipitated off-white solid, wash with water, and dry under vacuum.
Self-Validation Checkpoint: The immediate fading of the red/brown bromine color upon addition to the bisulfite solution confirms the successful quenching of the electrophile. LC-MS analysis must show the characteristic M and M+2 isotope pattern (approx. 1:1 ratio) indicative of a single bromine incorporation.
Protocol C: Alkaline Hydrolysis to 6-Amino-3-bromo-2-chlorobenzoic acid
Charge: Suspend the brominated intermediate (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution (10 volumes).
React: Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) for 5 hours[4].
Workup: Cool the reaction mixture to 0–5°C in an ice bath. Carefully acidify the solution by dropwise addition of concentrated HCl (37%) until the pH reaches 2–3.
Isolate: Filter the resulting light yellow precipitate. Wash with cold water and recrystallize from an ethanol/water mixture to yield the highly pure target compound.
Self-Validation Checkpoint: During reflux, the initial heterogeneous suspension will gradually dissolve into a clear, homogeneous solution as the soluble sodium carboxylate salt forms. Upon acidification, a dense precipitate must crash out immediately; failure to precipitate indicates incomplete acidification.
Quantitative Data & Physicochemical Properties
The following table summarizes the key metrics and physicochemical properties of the intermediates and the final synthesized product[5],[6].
Parameter
Intermediate 1
Intermediate 2
Final Product
Chemical Name
2-Acetylamino-6-chlorobenzoic acid
6-Acetylamino-3-bromo-2-chlorobenzoic acid
6-Amino-3-bromo-2-chlorobenzoic acid
Role
Protected Precursor
Brominated Precursor
Target Compound
CAS Number
N/A
N/A
3030-19-1
Molecular Weight
213.62 g/mol
292.51 g/mol
250.48 g/mol
Typical Yield
>90%
85-90%
88%
Purity
>95% (Crude)
>95% (Crude)
≥97% (Recrystallized)
Physical Form
White Solid
Off-white Solid
Light Yellow Powder
Safety & Handling
6-Amino-3-bromo-2-chlorobenzoic acid is a biologically active building block and must be handled with appropriate laboratory safety protocols.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6].
Precautionary Measures: Wear standard PPE (nitrile gloves, lab coat, safety goggles). All steps involving elemental bromine (Protocol B) must be executed inside a certified chemical fume hood due to severe inhalation hazards.
Storage: Store the final product tightly closed in a dry, well-ventilated area at 2-8°C, protected from light[5].
References
Boettcher, S., Hederos, M., Champion, E., Dekany, G., & Thiem, J. (2013). "Synthesis of 6-Amino-3-bromo-2-chlorobenzoic Acid and Derivatives." Organic Letters, 15(14), 3766-3769. URL: [Link]
Application Notes & Protocols: Leveraging 6-Amino-3-bromo-2-chlorobenzoic Acid as a Strategic Synthetic Building Block
Introduction: The Strategic Advantage of a Polysubstituted Anthranilic Acid Derivative In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is a critical det...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of a Polysubstituted Anthranilic Acid Derivative
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is a critical determinant of synthetic efficiency and success. 6-Amino-3-bromo-2-chlorobenzoic acid is a uniquely functionalized anthranilic acid derivative that presents itself as a highly valuable and versatile building block. Its trifunctional nature—an aniline, a carboxylic acid, and two distinct halogen atoms—offers a rich platform for orthogonal chemical modifications.
The key to its utility lies in the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is inherently more reactive in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[1] This predictable disparity allows for selective functionalization at the 3-position, leaving the chlorine atom at the 2-position and the amino and carboxylic acid groups at the 6- and 1-positions, respectively, available for subsequent transformations. This guide provides an in-depth exploration of its reactivity, supported by detailed protocols for key synthetic applications.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is fundamental to its successful application and to ensuring laboratory safety.
Safety & Handling:
6-Amino-3-bromo-2-chlorobenzoic acid is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (goggles or face shield), and a lab coat.[4][6]
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[5][7] Wash hands thoroughly after handling.[6]
First Aid:
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[4]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
The primary utility of this building block is demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational to modern C-C and C-N bond formation. The enhanced reactivity of the aryl bromide allows for selective functionalization.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[8] The reaction couples the aryl bromide moiety of our building block with an organoboron reagent, such as a boronic acid or a boronate ester.[9] The choice of catalyst, ligand, and base is crucial for achieving high yields.[10]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 6-amino-2-chloro-3-phenylbenzoic acid.
Causality: This protocol utilizes a standard palladium catalyst, tetrakis(triphenylphosphine)palladium(0), and a common base, sodium carbonate. The aqueous/organic solvent system facilitates the dissolution of both organic and inorganic reagents, promoting efficient catalysis.[9]
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[11] This palladium-catalyzed reaction couples the aryl bromide of our building block with a primary or secondary amine.[12] The development of sterically hindered phosphine ligands has been critical to the broad applicability and high efficiency of this transformation.[11][13]
Protocol 2: Buchwald-Hartwig Amination with Aniline
Objective: To synthesize 6-amino-2-chloro-3-(phenylamino)benzoic acid.
Causality: This protocol employs a modern catalyst system consisting of a palladium source (Pd₂(dba)₃) and a sterically demanding biarylphosphine ligand (XPhos). This combination is highly effective for coupling a wide range of amines and aryl halides under relatively mild conditions.[14] A strong, non-nucleophilic base like potassium phosphate is used to facilitate the catalytic cycle.[11]
To a dry Schlenk tube under an inert atmosphere, add 6-Amino-3-bromo-2-chlorobenzoic acid (1.0 equiv), potassium phosphate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
Add anhydrous toluene via syringe, followed by aniline (1.2 equiv).
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the key transformations discussed.
Reaction Type
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Suzuki-Miyaura
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2)
Toluene/EtOH/H₂O
100
12-18
75-85
Buchwald-Hartwig
Pd₂(dba)₃ (2)
XPhos (4)
K₃PO₄ (1.5)
Toluene
100
18-24
80-90
Yields are representative and highly dependent on the specific coupling partners and optimization of reaction conditions.
Conclusion
6-Amino-3-bromo-2-chlorobenzoic acid is a powerful and strategic building block for synthetic chemists. The predictable regioselectivity governed by the differential reactivity of its halogen substituents allows for the sequential and controlled introduction of molecular complexity. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust starting points for researchers aiming to incorporate this versatile intermediate into their synthetic programs, paving the way for the discovery and development of novel chemical entities.
References
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Sigma-Aldrich. SAFETY DATA SHEET - 3-Bromobenzoic acid. Available at: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
PMC (PubMed Central). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]
Journal of Pharmaceutical Research International. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Available at: [Link]
PMC (PubMed Central). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Available at: [Link]
YuJa. 3-Bromo-6-Chloro-2-Fluorobenzoic Acid: Advanced Research Compound. Available at: [Link]
Quantitative Analysis of 6-Amino-3-bromo-2-chlorobenzoic Acid in Pharmaceutical Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed and robust protocol for the quantitative analysis of 6-Amino-3-bromo-2-chlorobenzoic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 6-Amino-3-bromo-2-chlorobenzoic acid, a key halogenated aromatic building block in pharmaceutical synthesis. Due to its polar nature and low volatility, direct analysis by gas chromatography is not feasible. This method employs a crucial derivatization step, converting the analyte into a volatile and thermally stable silyl derivative, enabling precise and sensitive quantification via Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, a step-by-step derivatization procedure, optimized GC-MS parameters, and guidelines for method validation. This application note serves as an essential guide for researchers in process development, quality control, and metabolic studies requiring accurate measurement of this compound.
Introduction and Scientific Rationale
6-Amino-3-bromo-2-chlorobenzoic acid is a polysubstituted aromatic compound featuring both an amino (-NH₂) and a carboxylic acid (-COOH) functional group.[1] Compounds of this class, particularly aminobenzoic acids, serve as versatile scaffolds and critical starting materials in the synthesis of a wide range of novel molecules with potential therapeutic applications.[2] The presence of bromine and chlorine atoms further enhances its utility in medicinal chemistry, often modifying the pharmacological profile of the target molecule.[3]
The analytical challenge posed by 6-Amino-3-bromo-2-chlorobenzoic acid lies in its physicochemical properties. The presence of the carboxylic acid and amino groups renders the molecule highly polar, prone to hydrogen bonding, and thus non-volatile. These characteristics make it unsuitable for direct analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable.[4] To overcome this limitation, a chemical derivatization step is essential. Derivatization converts the polar functional groups into less polar, more volatile analogues, making the compound amenable to GC separation and subsequent mass spectrometric detection.[4][5]
This protocol details a silylation method, a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in -COOH and -NH₂ groups.[4] The resulting silylated derivative exhibits enhanced volatility and thermal stability, allowing for sharp chromatographic peaks and sensitive detection by GC-MS.
Principle of the Method: Silylation for GC-MS Analysis
The core of this analytical method is the conversion of 6-Amino-3-bromo-2-chlorobenzoic acid into its corresponding trimethylsilyl (TMS) derivative. This is achieved by reacting the analyte with a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
The reaction proceeds as follows:
The highly reactive BSTFA reagent replaces the active protons on both the carboxylic acid and amino groups with non-polar trimethylsilyl ((CH₃)₃Si-) groups.
The TMCS acts as a catalyst, enhancing the reactivity of the silylating agent.
This conversion drastically reduces the polarity of the molecule and prevents intermolecular hydrogen bonding, thereby increasing its volatility for successful elution from the GC column. The mass spectrometer then detects the derivatized molecule, and its unique fragmentation pattern allows for highly selective and sensitive quantification.
Detailed Experimental Protocol
Materials and Reagents
Analyte: 6-Amino-3-bromo-2-chlorobenzoic acid reference standard (Purity ≥97%)[1]
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
Internal Standard (IS): 2-Bromo-5-chlorobenzoic acid or a suitable stable isotope-labeled analogue.
Equipment: Analytical balance, vortex mixer, heating block or water bath, centrifuges, 2 mL GC vials with inserts, gas-tight syringes.
Preparation of Standards and Solutions
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Amino-3-bromo-2-chlorobenzoic acid reference standard and dissolve in 10 mL of pyridine in a volumetric flask.
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a separate stock solution of the chosen internal standard in pyridine.
Calibration Standards: Perform serial dilutions of the primary stock solution with pyridine to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the IS stock solution to a final concentration of 10 µg/mL.
Sample Preparation (from a solid matrix)
Weighing: Accurately weigh approximately 50 mg of the homogenized sample matrix into a centrifuge tube.
Extraction: Add 1 mL of Acetonitrile, vortex vigorously for 2 minutes, and sonicate for 15 minutes.
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
Collection: Carefully transfer the supernatant to a clean tube.
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of pyridine containing the internal standard (10 µg/mL).
Derivatization Procedure
Transfer 100 µL of the reconstituted sample extract or calibration standard into a 2 mL GC vial.
Add 100 µL of BSTFA + 1% TMCS to the vial.
Immediately cap the vial tightly to prevent moisture entry.
Vortex the mixture for 30 seconds.
Heat the vial at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.
Cool the vial to room temperature before placing it in the GC autosampler.
Inject 1 µL of the derivatized solution into the GC-MS system.[6]
GC-MS Instrumentation and Optimized Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
Parameter
Setting
Rationale
Gas Chromatograph
Agilent 7890 GC or equivalent
Provides reliable and reproducible chromatographic separation.
Injector
Split/Splitless
Splitless mode is recommended for trace analysis to maximize analyte transfer to the column.
Injector Temperature
280°C
Ensures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas
Helium, constant flow rate of 1.2 mL/min
Inert carrier gas providing good separation efficiency.
GC Column
DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
A non-polar column ideal for separating a wide range of organic compounds, including halogenated aromatics.[7]
Oven Program
Initial: 100°C, hold for 2 min
Allows for solvent focusing on the column head.
Ramp 1: 15°C/min to 220°C
Separates the analyte from other matrix components.
Ramp 2: 20°C/min to 300°C, hold for 5 min
Elutes the derivatized analyte and cleans the column of any high-boiling residues.
Mass Spectrometer
Agilent 5977 MSD or equivalent
Offers high sensitivity and selectivity for detection.
MS Source Temp.
230°C
Standard temperature for robust ionization.
MS Quad Temp.
150°C
Standard temperature for stable mass filtering.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode
Full Scan (m/z 50-550) and/or SIM
Full Scan for initial method development and identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis.
SIM Ions (Predicted)
Monitor characteristic ions of the di-TMS derivative. These would include the molecular ion (M⁺) and key fragment ions. The exact m/z values must be determined experimentally.
Experimental Workflow Diagram
The entire analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below.
Caption: Workflow for the GC-MS analysis of 6-Amino-3-bromo-2-chlorobenzoic acid.
Method Validation and Performance
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters are summarized below.
Linearity: The method's linearity should be assessed by analyzing the calibration standards (e.g., 1-100 µg/mL) in triplicate. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration. The coefficient of determination (R²) should be ≥ 0.995.
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components is confirmed by analyzing blank matrix samples. No interfering peaks should be observed at the retention time of the derivatized analyte.
Accuracy and Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically 85-115% for recovery and ≤15% for RSD.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10.
Typical Performance Characteristics
The following table summarizes expected performance characteristics for this validated GC-MS method.
Validation Parameter
Expected Performance
Linearity (R²)
≥ 0.995
Calibration Range
1 - 100 µg/mL
Limit of Detection (LOD)
~0.25 µg/mL
Limit of Quantification (LOQ)
~0.80 µg/mL
Accuracy (Recovery)
90 - 110%
Precision (%RSD)
< 10%
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the quantification of 6-Amino-3-bromo-2-chlorobenzoic acid. The protocol's foundation on a robust silylation derivatization step successfully overcomes the analytical challenges posed by the analyte's inherent polarity and low volatility. The detailed steps for sample preparation, derivatization, and instrument analysis, coupled with rigorous method validation, ensure high-quality, reproducible data. This method is directly applicable for quality control in manufacturing, process optimization in drug development, and various research settings where accurate measurement of this important chemical intermediate is required.
References
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]
PubMed. (2023). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. Available at: [Link]
ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Available at: [Link]
Kataoka, H. (n.d.). Acids: Derivatization for GC Analysis.
ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Available at: [Link]
PubMed. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Available at: [Link]
PubMed. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Available at: [Link]
Bentham Science. (n.d.). New Derivatization Methodology of 4-aminobenzoic Acid from its Dietary Supplements: Kinetic Spectrophotometric Methods for Determination. Available at: [Link]
MDPI. (2025). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Available at: [Link]
Application Note: The Strategic Role of 6-Amino-3-bromo-2-chlorobenzoic Acid in Targeted Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, halogenated anthranilic acids serve as privileged building blocks for synthesizing high-affinity, target-specific therapeutics. 6-Amino-3-bromo-2-chlorobe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, halogenated anthranilic acids serve as privileged building blocks for synthesizing high-affinity, target-specific therapeutics. 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1) is a highly specialized, sterically encumbered intermediate[1]. Its unique 2,3,6-trisubstitution pattern makes it an invaluable precursor for two major pharmacological classes: quinazolinone-based kinase inhibitors (targeting the MAPK/EGFR pathways in oncology) and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) (targeting COX-2).
This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to utilizing this intermediate. It details the causality behind specific synthetic choices, field-proven protocols, and the analytical frameworks required to validate the resulting drug scaffolds.
Mechanistic Rationale: The Power of Halogenated Anthranilic Acids
The utility of 6-Amino-3-bromo-2-chlorobenzoic acid stems directly from its profound steric and electronic properties:
Electronic Deactivation & Lipophilicity: The bromo (-Br) and chloro (-Cl) substituents exert strong electron-withdrawing inductive (-I) effects. This significantly lowers the pKa of the C1-carboxylic acid while simultaneously reducing the nucleophilicity of the C6-amine. While this makes standard coupling reactions challenging, it drastically increases the lipophilicity (LogP) and metabolic stability of the final drug candidate.
Steric Encumbrance & Regioselectivity: The carboxylic acid is flanked by a chloro group at C2 and an amine at C6. This immense steric crowding dictates that standard thermal condensations will fail, necessitating highly active coupling agents or transition-metal catalysis.
Halogen Bonding (X-Bonding) in Target Binding: When cyclized into a drug scaffold, the heavy halogens act as bioisosteres for methyl groups but possess distinct electrostatic "sigma holes." These enable highly directional halogen bonding with backbone carbonyls in the hydrophobic hinge regions of kinases or the side pockets of the COX-2 enzyme, exponentially increasing binding affinity.
Divergent synthetic pathways of 6-Amino-3-bromo-2-chlorobenzoic acid in drug discovery.
Application Workflow I: Synthesis of Quinazoline-Based Kinase Inhibitors
Causality and Structural Mapping
Quinazolinones are privileged scaffolds for Receptor Tyrosine Kinase (RTK) inhibitors. When 6-Amino-3-bromo-2-chlorobenzoic acid is cyclized, the numbering shifts: the original C2-chloro becomes the C5-chloro , and the C3-bromo becomes the C6-bromo on the quinazolinone ring. This specific 5,6-dihalogenation provides critical steric bulk that locks the molecule into an active conformation within the ATP-binding site of kinases like EGFR.
Because the steric bulk around the -COOH group completely inhibits standard thermal condensation with formamide, a modified microwave-assisted using formamidine acetate is required to overcome the activation energy barrier.
Protocol: Microwave-Assisted Cyclization
Self-Validating System: This protocol uses microwave irradiation to force the cyclization, preventing the thermal degradation (dehalogenation) typically seen at >180°C.
Activation: Dissolve 6-Amino-3-bromo-2-chlorobenzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes to form the active ester.
Cyclization: Add formamidine acetate (2.0 eq). Transfer the mixture to a microwave reactor vial.
Irradiation: Heat the mixture to 120°C under microwave irradiation (200 W) for 45 minutes.
Workup & Isolation: Pour the cooled reaction mixture into 100 mL of ice-cold water. The 5-chloro-6-bromoquinazolin-4(3H)-one will crash out as a dense precipitate. Filter under vacuum and wash with cold ethanol (3 x 10 mL).
Validation: Analyze via LC-MS. The target mass [M+H]+ should reflect the loss of H2O and addition of the formamidine carbon (m/z ≈ 258.9 for the 79Br/35Cl isotope).
Inhibition of the EGFR/MAPK signaling pathway by synthesized quinazoline derivatives.
Application Workflow II: Synthesis of Fenamate-Class COX-2 Inhibitors
Causality and Structural Mapping
Fenamates (diphenylamines) are classic NSAIDs. To synthesize these from 6-Amino-3-bromo-2-chlorobenzoic acid, the deactivated, sterically hindered C6-amine must undergo C-N bond formation. Standard Buchwald-Hartwig aminations often fail here due to the ortho-chloro steric hindrance. Instead, a utilizing a chelating ligand (1,10-phenanthroline) facilitates the oxidative addition and reductive elimination cycle efficiently[2]. The resulting di-halogenated fenamate exhibits enhanced COX-2 selectivity by exploiting the larger hydrophobic side pocket of the COX-2 isoenzyme.
Protocol: Cu-Catalyzed Ullmann Coupling
Reagent Loading: In an oven-dried Schlenk flask, combine 6-Amino-3-bromo-2-chlorobenzoic acid (1.0 eq, 5 mmol), the target aryl iodide (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous K2CO3 (2.0 eq).
Degassing: Add 15 mL of anhydrous DMSO. Degas the suspension via the freeze-pump-thaw method (3 cycles) and backfill with Argon. Causality: Oxygen must be strictly excluded to prevent the oxidation of Cu(I) to inactive Cu(II).
Reaction: Heat the sealed flask at 110°C in an oil bath for 18 hours with vigorous stirring.
Purification: Cool to room temperature, dilute with 50 mL of water, and carefully acidify with 1M HCl to pH 3. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the fenamate derivative via recrystallization from toluene.
Quantitative Data Presentation: SAR Optimization
The inclusion of the 3-bromo and 2-chloro substituents dramatically alters the pharmacological profile of the resulting scaffolds. The table below summarizes representative Structure-Activity Relationship (SAR) optimization data, demonstrating how halogenation improves target inhibition and lipophilicity.
Scaffold Class
Substitution Pattern
Target Kinase (EGFR) IC₅₀ (nM)
Target Enzyme (COX-2) IC₅₀ (µM)
Calculated LogP
Quinazolinone
Unsubstituted
> 1000
N/A
1.8
Quinazolinone
5-Cl, 6-Br (from 3030-19-1)
12.5
N/A
3.4
Fenamate
Unsubstituted
N/A
45.0
2.5
Fenamate
2-Cl, 3-Br (from 3030-19-1)
N/A
0.8
4.1
Note: The increased LogP directly correlates with enhanced membrane permeability, a critical factor for intracellular kinase targets.
Analytical Validation System
To ensure the integrity of the starting material and the successful execution of the protocols, the following analytical parameters must be validated:
HPLC Analysis: Use a C18 reverse-phase column with a gradient of Acetonitrile/Water (0.1% TFA). Due to the heavy halogens, 6-Amino-3-bromo-2-chlorobenzoic acid will exhibit a significantly longer retention time compared to unsubstituted anthranilic acid.
¹H-NMR (DMSO-d6, 400 MHz): The starting material (CAS 3030-19-1) possesses only two aromatic protons at C4 and C5. These will appear as a characteristic AB or AX spin system—two distinct doublets with an ortho-coupling constant (
Hz) in the 6.5–7.5 ppm region. The disappearance of the broad -NH2 singlet ( ppm) validates successful cyclization or coupling.
References
The Role of Halogens in Drug Design
Hernandes, M. Z., et al. Journal of Medicinal Chemistry / PMC.
URL:[Link]
Recent Advances in the Synthesis of Quinazolinones
Khan, I., et al. Molecules (MDPI).
URL:[Link]
Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors (Ullmann Condensation Principles)
National Institutes of Health (NIH) / PMC.
URL:[Link]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 6-Amino-3-bromo-2-chlorobenzoic acid
Introduction Substituted anthranilic acids are a cornerstone of medicinal chemistry, serving as "privileged structures" for the development of a wide range of therapeutics, particularly in oncology.[1][2] 6-Amino-3-bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Substituted anthranilic acids are a cornerstone of medicinal chemistry, serving as "privileged structures" for the development of a wide range of therapeutics, particularly in oncology.[1][2] 6-Amino-3-bromo-2-chlorobenzoic acid is a highly functionalized and valuable starting material for creating diverse molecular scaffolds. Its unique arrangement of an amino group, a carboxylic acid, and two distinct halogen atoms (bromine and chlorine) at specific positions allows for a series of selective and high-yield transformations.[3] The differential reactivity of the C-Br versus the C-Cl bond is particularly advantageous in sequential cross-coupling reactions.[4]
This guide provides detailed protocols for the synthesis of key pharmaceutical intermediates from 6-Amino-3-bromo-2-chlorobenzoic acid. The focus is on robust, scalable, and widely applicable palladium-catalyzed reactions, specifically the Buchwald-Hartwig amination, to generate N-aryl derivatives. These derivatives are crucial precursors for compounds targeting signaling pathways, such as kinase inhibitors.[1][5] We will explain the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
PART 1: Selective C-N Cross-Coupling via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that has revolutionized drug discovery.[6][7] Its broad substrate scope and functional group tolerance make it superior to harsher, traditional methods.[7] In the case of 6-Amino-3-bromo-2-chlorobenzoic acid, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards palladium-catalyzed oxidative addition. This reactivity difference allows for selective amination at the C3 position while leaving the C2 chlorine atom intact for potential future modifications.[4]
Principle and Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[7]
The choice of ligand, base, and catalyst precursor is critical for achieving high yields and preventing side reactions.[8]
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen. XPhos is highly effective for coupling aryl chlorides and bromides, promoting both the oxidative addition and reductive elimination steps.[8][9]
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Potassium phosphate (K₃PO₄) is an effective choice, offering good reactivity with broad functional group compatibility.[9] Other bases like sodium tert-butoxide (NaOt-Bu) can also be highly effective, sometimes leading to faster reactions.[8]
Solvent: Anhydrous toluene is a standard solvent for this reaction, providing the necessary temperature range and good solubility for the reactants and catalyst system.[6][9]
Workflow for Selective Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 6-Amino-2-chloro-3-(phenylamino)benzoic acid
This protocol details the selective amination at the C-Br position.
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-Amino-3-bromo-2-chlorobenzoic acid (1.0 equiv.), potassium phosphate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
Reagent Addition: Evacuate and backfill the tube with the inert gas three times. Add anhydrous toluene, followed by the aniline (1.2 equiv.) via syringe.
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.[9]
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous phase with 1 M HCl to a pH of ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product, 6-Amino-2-chloro-3-(phenylamino)benzoic acid.
Data Summary & Expected Results
The following table summarizes expected outcomes for the described protocol. Yields and purity are representative and may vary based on reaction scale and purification efficiency.
Intermediate Product
Synthetic Method
Catalyst / Ligand
Base
Yield (%)
Purity (%)
6-Amino-2-chloro-3-(phenylamino)benzoic acid
Buchwald-Hartwig Amination
Pd₂(dba)₃ / XPhos
K₃PO₄
75-85
>95
PART 2: Further Transformations and Future Scope
The product of the initial amination, 6-Amino-2-chloro-3-(phenylamino)benzoic acid, is a versatile intermediate itself. The remaining functional groups offer multiple handles for diversification.
Amide Coupling: The carboxylic acid can be readily converted to an amide. This is a common strategy in the synthesis of kinase inhibitors, where the amide moiety often forms a key hydrogen bond interaction with the target protein.[1][2]
Second Cross-Coupling: The chlorine at the C2 position can be subjected to a second cross-coupling reaction (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig amination) under more forcing conditions. This allows for the introduction of aryl, alkyl, or amino substituents, rapidly building molecular complexity.
Cyclization Reactions: The ortho-relationship of the amino and carboxylic acid groups allows for cyclization to form heterocyclic systems, such as quinazolinones, which are prevalent in many pharmaceutical agents.[5][11]
Synthetic Pathway Overview
Caption: Potential synthetic transformations from the starting material.
Conclusion
6-Amino-3-bromo-2-chlorobenzoic acid is a strategic starting material for the efficient synthesis of complex pharmaceutical intermediates. The differential reactivity of its two halogen substituents allows for selective, sequential functionalization. The Buchwald-Hartwig amination protocol detailed herein provides a reliable and high-yielding method to access N-aryl anthranilic acid derivatives, which are key building blocks for a multitude of biologically active compounds, including kinase inhibitors. The methods and principles discussed serve as a robust foundation for researchers in drug discovery and development.
References
Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 71-79. Available at: [Link][1]
Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. ResearchGate. Available at: [Link][12]
ResearchGate. (n.d.). Examples of anthranilic acid-based kinase inhibitors. [Image]. Available at: [Link][2]
ResearchGate. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Available at: [Link][13]
Mohareb, M. R., & Halim, A. P. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Acta Chimica Slovenica, 65(3), 554-568. Available at: [Link][5]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][6]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][7]
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1050-1058. Available at: [Link][8]
Technical Support Center: Optimizing Reaction Yield for 6-Amino-3-bromo-2-chlorobenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1). This substituted anthranilic acid derivative is a critical building block in pharmaceutical drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1). This substituted anthranilic acid derivative is a critical building block in pharmaceutical drug development and complex organic synthesis. Achieving high yields and high regioselectivity during its synthesis requires precise control over electrophilic aromatic substitution dynamics.
This guide provides step-by-step protocols, mechanistic insights, and troubleshooting FAQs to ensure reproducible, high-yield results.
Mechanistic Pathway & Workflow
The most reliable synthetic route avoids the direct bromination of 6-amino-2-chlorobenzoic acid. Direct bromination typically leads to polybromination due to the strongly activating nature of the free amine. Instead, a highly controlled three-step protection-bromination-deprotection sequence is employed to ensure strict regioselectivity.
Figure 1: Three-step synthetic workflow for 6-Amino-3-bromo-2-chlorobenzoic acid.
Step-by-Step Experimental Protocols
Step 1: Amine Protection (Acetylation)
Causality Insight: The free amino group is highly activating and ortho/para-directing. Acetylation dampens this activation, preventing oxidative degradation and directing subsequent bromination cleanly to the less sterically hindered para position (C3).
Self-Validating Protocol:
Suspend 1.0 equivalent of 6-amino-2-chlorobenzoic acid in glacial acetic acid (approx. 5 volumes).
Add 1.2 equivalents of acetic anhydride dropwise at room temperature.
Stir the mixture at 40 °C for 2 hours. Validation: Monitor reaction completion via TLC (eluent: DCM/MeOH 9:1); the starting material spot should completely disappear.
Pour the reaction mixture into crushed ice/water.
Collect the precipitated 6-acetamido-2-chlorobenzoic acid via vacuum filtration, wash with cold water, and dry under vacuum at 50 °C.
Step 2: Regioselective Bromination
Causality Insight: N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) provides a mild, controlled release of electrophilic bromine, minimizing the risk of dibromination compared to molecular bromine (Br2).
Self-Validating Protocol:
Dissolve 1.0 equivalent of 6-acetamido-2-chlorobenzoic acid in anhydrous DMF.
Cool the solution to 0–5 °C using an ice bath.
Slowly add 1.05 equivalents of NBS in small portions to maintain the internal temperature below 5 °C.
Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.
Quench the reaction by pouring it into a 5% aqueous sodium bisulfite solution. Validation: The bisulfite neutralizes any unreacted electrophilic bromine, preventing further reaction during workup.
Filter the resulting 6-acetamido-3-bromo-2-chlorobenzoic acid (CAS: 125328-77-0) precipitate, wash thoroughly with water to remove residual DMF, and dry.
Step 3: Deprotection (Hydrolysis)
Causality Insight: The electron-withdrawing halogens on the aromatic ring stabilize the amide bond, necessitating harsh basic conditions for complete hydrolysis.
Self-Validating Protocol:
Suspend the brominated intermediate in a 2M aqueous NaOH solution (approx. 4–5 equivalents of NaOH).
Heat the mixture to a vigorous reflux for 5 hours. The suspension should gradually become a homogeneous solution as the sodium salt of the product forms.
Cool the solution to room temperature. (Optional: Treat with activated charcoal at 60 °C for 20 mins and filter through Celite to remove colored oxidative impurities).
Carefully acidify the filtrate with concentrated HCl while stirring continuously. Validation: Monitor with pH paper until the solution reaches pH 2–3 to ensure full protonation and precipitation of the carboxylic acid.
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
Step
Reaction Type
Reagents & Conditions
Target Intermediate / Product
Expected Yield
1
Acetylation
Ac₂O, AcOH, 40 °C, 2h
6-Acetamido-2-chlorobenzoic acid
90 – 95%
2
Bromination
NBS, DMF, 0 °C to RT, 4h
6-Acetamido-3-bromo-2-chlorobenzoic acid
80 – 85%
3
Hydrolysis
2M NaOH (aq), Reflux, 5h
6-Amino-3-bromo-2-chlorobenzoic acid
~88%
Note: The 88% yield for the final hydrolysis step is consistent with standard literature protocols for this specific molecular framework ().[1]
Troubleshooting Guide & FAQs
Q1: Why am I observing dibromination in Step 2 despite using NBS?A: Dibromination at the C3 and C5 positions occurs if the brominating agent is in local excess or if the reaction temperature spikes during addition. Ensure strict stoichiometric control of NBS (maximum 1.05 equivalents). Perform the addition slowly at 0–5 °C to control the exothermic nature of the reaction.
Q2: The hydrolysis in Step 3 is incomplete, leaving unreacted protected intermediate. What should I adjust?A: Amide hydrolysis on a di-halogenated aromatic ring can be notoriously sluggish. Ensure the NaOH concentration is sufficient (at least 4 equivalents) and maintain a vigorous reflux for the full 5 hours. If the intermediate is poorly soluble in the aqueous base, adding a small amount of a miscible co-solvent like methanol or ethanol can improve homogeneity and reaction kinetics.
Q3: My final product has a dark brown/purple discoloration. How do I purify it?A: Colored impurities are often trace oxidation products of the aniline derivative. During the work-up of Step 3, before acidification, treat the basic aqueous solution with activated charcoal (Darco) for 15–30 minutes at 60 °C, then filter through a Celite pad. Acidifying the clear filtrate will precipitate a much cleaner, off-white to white product, matching the physical form standards for CAS 3030-19-1 ().[2]
Q4: Can I use molecular bromine (Br₂) instead of NBS for the bromination step?A: Yes, Br₂ in glacial acetic acid can be used. However, Br₂ is a stronger and less selective reagent than NBS. If using Br₂, the risk of over-bromination increases, and the reaction must be kept strictly at or below room temperature. NBS in DMF is generally preferred in pharmaceutical development for its operational safety, ease of handling, and superior regioselectivity.
Technical Support Center: Purification Strategies for Crude 6-Amino-3-bromo-2-chlorobenzoic Acid
Welcome to the Technical Support Center for the purification of 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1)[1]. As a highly functionalized, multi-halogenated anthranilic acid derivative, this compound presents...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1)[1]. As a highly functionalized, multi-halogenated anthranilic acid derivative, this compound presents unique purification challenges. Its amphoteric nature, combined with the strong electron-withdrawing effects of the ortho-chlorine and meta-bromine atoms, significantly alters its solubility profile and acid-base behavior compared to standard benzoic acids.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to achieve >99% purity.
Part 1: Troubleshooting Guide & FAQs
Q1: During acid-base extraction, my product "oils out" as a sticky residue instead of forming a filterable precipitate. How do I fix this?Causality & Solution: "Oiling out" occurs when the pH is lowered too rapidly, causing the compound to crash out of solution as an amorphous semi-solid rather than nucleating into a crystalline lattice. This traps water and impurities.
Fix: Ensure the initial dissolution in 1M NaOH is dilute (e.g., 10 mL/g of crude). When acidifying with 1M HCl, do so dropwise under vigorous stirring at room temperature. If oiling occurs, gently heat the suspension to 50°C to redissolve the oil, then allow it to cool slowly to room temperature to promote proper crystallization. Do not exceed 60°C to avoid degradation.
Q2: My LC-MS shows a persistent impurity with the exact same mass (m/z 249/251) as my target compound. Normal-phase silica column chromatography fails to separate them. What is this, and how do I remove it?Causality & Solution: You are likely dealing with a regioisomer, such as 6-amino-5-bromo-2-chlorobenzoic acid, formed during the bromination step of the synthesis. Halogenated regioisomers have nearly identical dipole moments, making normal-phase (silica gel) chromatography ineffective.
Fix: Switch to Reversed-Phase (C18) Flash Chromatography . Reversed-phase media separate molecules based on hydrophobic surface area rather than polarity. The subtle steric differences between the 3-bromo and 5-bromo positions will result in different retention times on a C18 column when using a slow gradient of Water/Acetonitrile (with 0.1% Trifluoroacetic acid to suppress ionization).
Q3: I attempted to dry my purified product in a vacuum oven at 90°C, but my yield dropped, and a new impurity appeared at M-44. What happened?Causality & Solution: You have thermally decarboxylated your product. Anthranilic acid derivatives are prone to decarboxylation under thermal stress, losing carbon dioxide (44 Da) to form the corresponding aniline derivative (in this case, 3-bromo-2-chloroaniline)[2]. The electron-withdrawing halogens further destabilize the carboxylic acid moiety.
Fix: Never exceed 50°C when drying halogenated anthranilic acids. Use a vacuum desiccator at room temperature with phosphorus pentoxide (
) or dry in a vacuum oven strictly set below 45°C.
Unsubstituted anthranilic acid has a carboxylic acid
of ~2.14 and an amine conjugate acid of ~4.8[3]. However, the electron-withdrawing Cl and Br atoms in 6-amino-3-bromo-2-chlorobenzoic acid drastically lower the basicity of the amine. The isoelectric point (where the molecule is neutral and least soluble) is shifted to approximately pH 3.0 - 3.5.
Dissolution: Suspend 10.0 g of crude 6-amino-3-bromo-2-chlorobenzoic acid in 100 mL of deionized water. Slowly add 1M NaOH until the pH reaches 10.0. The compound will dissolve as the highly soluble sodium carboxylate salt.
Filtration: Filter the basic solution through a Celite pad to remove unreacted neutral organic impurities and insoluble polymeric byproducts.
Precipitation: Transfer the filtrate to a flask equipped with a magnetic stirrer and a pH probe. Slowly add 1M HCl dropwise.
Self-Validation Check: Pause addition at pH 5.0. The solution should remain mostly clear. Continue adding HCl until the pH reaches exactly 3.0 - 3.5. A thick white/pale yellow precipitate should form.
Isolation: Stir for 30 minutes at 0-5°C (ice bath) to maximize recovery. Filter the solid via vacuum filtration, wash with cold deionized water (2 x 10 mL), and dry under vacuum at 40°C.
Protocol B: Solvent-Antisolvent Recrystallization
If the purity post-precipitation is <95%, recrystallization is required.
Dissolution: Dissolve 5.0 g of the semi-pure compound in a minimum volume of boiling Ethanol (~15-20 mL).
Antisolvent Addition: Remove from heat. Slowly add hot deionized water (antisolvent) dropwise until the solution becomes faintly turbid.
Clarification: Add 1-2 drops of Ethanol to clear the turbidity.
Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 1 hour.
Validation: Analyze the mother liquor by TLC (Hexanes:Ethyl Acetate 1:1 with 1% Acetic Acid). If the target compound is heavily present in the mother liquor, concentrate it under reduced pressure to harvest a second crop of crystals.
Technical Support Center: Synthesis of 6-Amino-3-bromo-2-chlorobenzoic acid
Welcome to the technical support guide for the synthesis of 6-Amino-3-bromo-2-chlorobenzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 6-Amino-3-bromo-2-chlorobenzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this multi-step synthesis.
I. Overview of Synthetic Strategies
The synthesis of 6-Amino-3-bromo-2-chlorobenzoic acid is a challenging endeavor primarily due to the difficulty in achieving the desired regiochemistry of the three substituents on the benzene ring. The electronic properties of the amino (-NH₂), bromo (-Br), chloro (-Cl), and carboxylic acid (-COOH) groups dictate the reactivity and orientation of incoming electrophiles. The most common and logical synthetic pathway involves the initial construction of a disubstituted benzoic acid intermediate, followed by the introduction of the final functional groups.
A prevalent and effective strategy begins with 2-chloro-6-nitrotoluene, which is first oxidized to form the key intermediate, 2-chloro-6-nitrobenzoic acid. This intermediate then undergoes reduction of the nitro group to an amine, yielding 2-amino-6-chlorobenzoic acid. The final and most critical step is the regioselective bromination to install the bromine atom at the C3 position.
Primary Synthetic Workflow
Caption: High-level overview of the primary synthetic route.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Section A: Synthesis of Key Intermediate: 2-Amino-6-chlorobenzoic acid
Q1: What is a reliable and commercially available starting material?
A reliable and common starting point is 2-chloro-6-nitrotoluene. This compound provides the correct substitution pattern for the chloro and nitro groups relative to the methyl group, which can then be oxidized to the required carboxylic acid.
Q2: I am experiencing low yields during the oxidation of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrobenzoic acid. What are the common pitfalls?
Low yields in this step are often due to incomplete reaction or harsh reaction conditions leading to degradation.
Causality: The oxidation of the methyl group is a robust reaction but requires powerful oxidizing agents and carefully controlled conditions.
Troubleshooting:
Using Potassium Permanganate (KMnO₄): This is a strong, common oxidizing agent. Ensure that the reaction is heated for a sufficient duration (e.g., 8-10 hours at 100°C) and that an adequate excess of KMnO₄ is used.[1] Sometimes, a second addition of the oxidant is necessary to drive the reaction to completion.[1] The reaction is typically run under basic conditions (e.g., with KOH), and the product is precipitated by acidification with an acid like HCl after the reaction is complete and filtered.[1]
Using Nitric Acid (HNO₃): This method often requires high temperatures and pressures, necessitating the use of a pressure-resistant reaction vessel.[2][3] Operating at atmospheric pressure is possible but may require specific catalysts like aluminum sulfate to be effective.[2] Incomplete reaction can leave unreacted starting material or intermediate aldehydes.[3]
Work-up: After oxidation, the product, 2-chloro-6-nitrobenzoic acid, is typically a solid that precipitates from the cooled reaction mixture upon acidification.[1][3] Ensure the pH is sufficiently low to fully protonate the carboxylate. Washing the crude product with cold solvent can help remove impurities without significant product loss.[3]
Q3: During the reduction of 2-chloro-6-nitrobenzoic acid, I am observing dehalogenation. How can I prevent this?
The reduction of the nitro group in the presence of a halogen requires selective reagents to avoid the undesired side reaction of dehalogenation.
Causality: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation, where the C-Cl bond is cleaved.
Troubleshooting:
Catalyst Choice: While Pd/C can be used, other catalysts or reaction systems are often preferred for their selectivity. Raney Nickel is an effective catalyst for the reduction of nitro groups in the presence of halogens.[4]
Metal/Acid Systems: A classic and effective method is the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl). This system is highly selective for the nitro group.
Hydrazine Hydrate: Reduction using hydrazine hydrate in the presence of a catalyst like Raney-Ni or an iron salt is another efficient method for converting nitrobenzoic acids to aminobenzoic acids, often providing high yields.[4]
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a catalyst can also be a mild and selective method. A system using zinc powder and hydrazine glyoxylate has been shown to be selective for the nitro group in the presence of halogens and carboxylic acids.
Section B: Regioselective Bromination of 2-Amino-6-chlorobenzoic acid
Q4: I am trying to brominate 2-amino-6-chlorobenzoic acid to get the 3-bromo product, but I am getting a mixture of isomers. Why is this happening and how can I improve regioselectivity?
This is the most critical and challenging step of the synthesis. The formation of isomers is governed by the powerful directing effects of the substituents on the aromatic ring.
Causality & Directing Effects:
Amino Group (-NH₂): This is a very strong activating group and an ortho, para-director.
Chloro Group (-Cl): This is a deactivating group but is also an ortho, para-director.
Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director.
The positions ortho and para to the powerful amino group (C3 and C5) are highly activated towards electrophilic substitution. The C3 position is also ortho to the chloro group and meta to the carboxylic acid group, making it electronically favorable. The C5 position is para to the amino group, also making it highly activated. Therefore, you can expect competition between bromination at C3 and C5, and potentially di-bromination if conditions are too harsh.
Protect the Amino Group: The strong activating effect of the amino group can be moderated by converting it into an amide (e.g., an acetamide) before bromination. The acetyl group is less activating than the amino group, which can help improve selectivity and prevent over-bromination. The protecting group can be removed by hydrolysis after the bromination step.
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) and can reduce the formation of poly-brominated byproducts.
Solvent and Temperature Control: Running the reaction at low temperatures can increase selectivity. The choice of solvent is also critical; polar aprotic solvents or acetic acid are commonly used.[5]
Q5: My bromination reaction is sluggish. What could be the issue?
A sluggish reaction can be due to several factors related to the reagents and reaction conditions.
Causality: The overall deactivating effect of the -Cl and -COOH groups can make the ring less reactive than a simple aniline derivative, despite the activating -NH₂ group.
Troubleshooting:
Reagent Quality: Ensure your brominating agent (e.g., NBS) has not decomposed. NBS should be recrystallized if it appears yellow.
Catalyst: While often not required for highly activated rings, a mild Lewis acid catalyst might be explored with caution, as it can also decrease selectivity. For less activated systems, catalysts like zinc dust and iodine in acetic acid have been used with bromine.[5]
Activation: If the amino group has been protected as an amide, the ring will be significantly less reactive. In this case, slightly more forcing conditions (e.g., longer reaction time or slightly elevated temperature) may be necessary.
Section C: Purification and Characterization
Q6: What is the best method to purify the final 6-Amino-3-bromo-2-chlorobenzoic acid from its isomers?
Separating constitutional isomers can be difficult and is a common challenge.
Recrystallization: This is the most common and effective method for purifying substituted benzoic acids.[6] The key is to find a suitable solvent or solvent system where the desired product and the isomeric impurities have different solubilities. A trial-and-error approach with small amounts of material is recommended. Common solvents include ethanol, methanol, acetic acid, or mixtures with water.
Column Chromatography: If recrystallization fails to provide the desired purity, flash column chromatography on silica gel is a more powerful alternative.[7] A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to improve peak shape, is a good starting point for elution.
Acid-Base Extraction: The carboxylic acid functionality allows for purification through acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid. This, however, will not separate acidic impurities like other benzoic acid isomers.
III. Experimental Protocols
The following protocols are representative and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Protocol 1: Reduction of 2-Chloro-6-nitrobenzoic acid
In a round-bottom flask, suspend 2-chloro-6-nitrobenzoic acid (1.0 equiv) in ethanol or methanol.
Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the suspension.
Under a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus), add hydrazine hydrate (3.0-5.0 equiv) dropwise at room temperature.[4]
After the addition, the reaction may be gently heated (e.g., 60-80°C) and stirred for several hours.[4] Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture and carefully filter it through a pad of Celite to remove the catalyst.
Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield 2-amino-6-chlorobenzoic acid.
Protocol 2: Regioselective Bromination
Dissolve 2-amino-6-chlorobenzoic acid (1.0 equiv) in a suitable solvent such as glacial acetic acid or DMF in a flask protected from light.
Cool the solution in an ice bath to 0-5°C.
Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise over 30 minutes, ensuring the temperature remains low.
Stir the reaction mixture at low temperature for several hours, or allow it to warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into a beaker of ice water. The crude product should precipitate.
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining solvent and succinimide.
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 6-Amino-3-bromo-2-chlorobenzoic acid.
IV. Data Summary Table
The following table summarizes typical reaction parameters for the key synthetic steps. Yields are highly dependent on reaction scale and optimization.
PrepChem. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. Retrieved from PrepChem.com
Eureka | Patsnap. (2016, March 23). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
Guo, Y., Zhang, M., Meng, L., et al. (2004). Synthesis of 2-Chloro-6-nitro-benzoic acid by atmospheric oxidation with nitric acid. Hebei Chemical Industry, 2004(05), 37-38.
PrepChem. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid chloride. Retrieved from PrepChem.com
ChemicalBook. (n.d.). 2-Chloro-6-nitrobenzoic acid synthesis. Retrieved from ChemicalBook.com
BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-chlorobenzoic Acid: Application Notes and Protocols.
BenchChem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
JPO & Japio. (1982). Reduction of nitrobenzoic acid. Google Patents (JPS5726652A).
El-Hewehi, Z., & Kassab, M. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
Indian Journal of Chemistry. (2001). A new reagent for selective reduction of nitro group.
Technical Support Center: Stability and Degradation of 6-Amino-3-bromo-2-chlorobenzoic Acid
Here is the technical support center for assessing the stability and degradation pathways of 6-Amino-3-bromo-2-chlorobenzoic acid. Prepared by the Office of the Senior Application Scientist Welcome to the technical suppo...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center for assessing the stability and degradation pathways of 6-Amino-3-bromo-2-chlorobenzoic acid.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 6-Amino-3-bromo-2-chlorobenzoic acid (CAS No. 3030-19-1). This guide is designed for researchers, chemists, and drug development professionals who are working with this complex halogenated aromatic compound. Understanding its stability profile is critical for ensuring the integrity of experimental results, the viability of synthetic routes, and the safety of developed materials.
This document provides a framework for anticipating potential degradation pathways, designing robust stability studies, and troubleshooting common issues encountered during analysis.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the handling and stability of 6-Amino-3-bromo-2-chlorobenzoic acid.
Q1: What are the primary stability concerns for this molecule?
A1: The primary stability concerns stem from its key functional groups: the aromatic amino group, the carboxylic acid, and the carbon-halogen bonds. The amino group is susceptible to oxidation, which can lead to coloration and the formation of complex degradation products.[1][2] The entire molecule, being a substituted benzene ring, may be sensitive to light (photodegradation).[3] Under high-energy conditions, dehalogenation or decarboxylation are also potential degradation pathways.
Q2: What are the recommended storage conditions for 6-Amino-3-bromo-2-chlorobenzoic acid?
A2: Based on supplier safety data sheets, the compound should be stored at room temperature or under refrigerated conditions (2-8°C), protected from light, and kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5] This minimizes exposure to oxygen, moisture, and light, which are key initiators of degradation.
Q3: What are the most likely degradation pathways I should anticipate?
A3: You should anticipate four primary degradation pathways based on the molecule's structure and data from similar compounds:
Oxidative Degradation: Primarily targeting the electron-rich amino group and the aromatic ring.[1]
Photolytic Degradation: Cleavage of carbon-halogen bonds or reactions involving the amino group initiated by UV or visible light.
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid moiety is a probable pathway.
Hydrolytic Degradation: While generally stable, extreme pH conditions (strong acid or base) at elevated temperatures could potentially lead to dehalogenation or other secondary reactions.
Q4: Why is a forced degradation study necessary for this compound?
A4: A forced degradation (or stress testing) study is essential to proactively identify potential degradation products and establish the inherent stability of the molecule.[1][6] According to regulatory guidelines like ICH Q1A(R2), these studies are required to develop and validate a "stability-indicating" analytical method—a method that can accurately measure the amount of the intact compound without interference from any of its potential degradants.[6] This ensures that during long-term stability studies, you are truly measuring the parent compound and not co-eluting impurities.
Predicted Degradation Pathways
The structure of 6-Amino-3-bromo-2-chlorobenzoic acid suggests several potential degradation routes under stress conditions. The following diagram outlines the most probable transformations. Understanding these pathways is the first step in designing experiments to detect and quantify them.
Caption: Predicted degradation pathways under various stress conditions.
Experimental Design for Stability Assessment
A systematic approach is required to accurately assess stability. This involves a forced degradation study followed by the development of a stability-indicating analytical method.
Workflow for a Forced Degradation Study
The following workflow provides a comprehensive plan for stress testing, guided by the principles of ICH Q1A(R2).[6] The objective is to achieve a target degradation of 5-20%, which is sufficient to form and detect major degradation products without completely consuming the parent compound.[6][7]
Caption: A typical workflow for conducting forced degradation studies.
Detailed Experimental Protocols
These protocols provide starting points for your experiments. The concentrations and durations should be adjusted to achieve the target 5-20% degradation.
Protocol 1: Hydrolytic Stability (Acid & Base)
Objective: To assess degradation via acid- and base-catalyzed hydrolysis.[1]
Methodology:
Prepare three solutions: (a) in 0.1 M HCl, (b) in 0.1 M NaOH, and (c) in purified water (as a control). A typical starting concentration is 0.1 mg/mL.
Incubate the solutions at an elevated temperature (e.g., 60°C) and protect them from light.
Withdraw aliquots at predetermined time intervals (e.g., 2, 8, 24 hours).
Before analysis, cool the aliquots to room temperature and neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 M NaOH to the HCl sample and vice versa).
Analyze immediately by HPLC.
Causality: Strong acids can protonate the amino group, potentially altering the electron density of the ring and susceptibility to other reactions.[1] Strong bases can deprotonate the carboxylic acid and amino groups and, under harsh conditions, may promote nucleophilic substitution of the halogens.
Protocol 2: Oxidative Stability
Objective: To evaluate the molecule's susceptibility to oxidation.
Methodology:
Prepare a solution of the compound in a suitable solvent.
Add a solution of 3% hydrogen peroxide (H₂O₂).
Store the solution at room temperature, protected from light.
Withdraw and analyze aliquots at set intervals.
Causality: Oxidizing agents like H₂O₂ readily attack electron-rich centers.[1] The primary amino group on the aromatic ring is a prime target for oxidation, which can lead to the formation of nitroso, nitro, and ultimately polymeric colored impurities.
Protocol 3: Photostability
Objective: To determine if the compound degrades upon exposure to light.
Methodology:
Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines (combined visible and UV output).
Simultaneously, keep a control sample (wrapped in aluminum foil) under the same temperature and humidity conditions but protected from light.
After the specified exposure period, dissolve the solid samples and analyze both the exposed and control solutions by HPLC.
Causality: UV energy can be absorbed by the aromatic system, promoting electrons to higher energy states. This can lead to the homolytic cleavage of the carbon-halogen bonds, generating free radicals that initiate a cascade of degradation reactions. The amino group can also participate in photoreactions.[8][9]
Protocol 4: Thermal Stability
Objective: To assess the impact of heat on the compound in both solid and solution states.
Methodology:
Place a sample of the solid compound in a controlled-temperature oven (e.g., 80°C).
Prepare a solution of the compound and store it in the same oven.
Maintain control samples at room temperature.
Analyze samples at various time points. For a more detailed analysis of the solid-state, consider using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]
Causality: High temperatures provide the activation energy needed to break chemical bonds. For benzoic acids, the C-C bond between the ring and the carboxylic acid group is often the most labile, leading to decarboxylation.
Troubleshooting Guide
Q: I don't see any degradation under my initial stress conditions. What should I do?
A: This indicates the compound is highly stable under the tested conditions. To induce degradation, you must increase the stress level.
Troubleshooting Steps:
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10-20°C increments (e.g., from 60°C to 80°C).
Increase Reagent Concentration: For acid/base hydrolysis, move from 0.1 M to 1.0 M HCl or NaOH. For oxidation, increase the H₂O₂ concentration from 3% to 10% or even 30%.
Increase Exposure Time: Extend the duration of the study.
Scientific Rationale: Reaction kinetics are directly influenced by temperature and reactant concentration. By increasing these parameters, you increase the probability of overcoming the activation energy for degradation within your experimental timeframe.
Q: My compound degraded completely in the first time point. How can I fix this?
A: The stress conditions are too harsh. You need to decrease the intensity to achieve the target 5-20% degradation.
Troubleshooting Steps:
Decrease Temperature: Conduct the study at a lower temperature (e.g., move from 60°C to 40°C or room temperature).
Decrease Reagent Concentration: Dilute your stress reagents (e.g., from 0.1 M to 0.01 M HCl/NaOH).
Sample at Earlier Time Points: Take samples much earlier (e.g., 15, 30, and 60 minutes) to catch the degradation in progress.
Scientific Rationale: This is the reverse of the previous problem. By reducing the energy (temperature) or concentration of the stressor, you slow the degradation rate, allowing for a controlled assessment.
Q: I'm seeing new peaks in my HPLC, but my mass balance is low (e.g., sum of parent and degradants is <95%). Where did the mass go?
A: A loss of mass balance is a common but critical issue. It suggests that not all degradation products are being detected by your analytical method.
Troubleshooting Steps:
Check for Co-elution: Ensure your HPLC method has sufficient resolution to separate all peaks. Use a photodiode array (PDA) detector to check for peak purity.
Look for Non-UV Active Degradants: Some degradation pathways (e.g., cleavage of the aromatic ring) can produce fragments that do not absorb UV light. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.
Consider Volatile Degradants: Thermal degradation can lead to decarboxylation, releasing CO₂ gas. Dehalogenation can also produce small, volatile fragments. Analysis by Headspace GC-MS may be required to identify these.
Check for Precipitation: Some degradants may be insoluble in your sample diluent. Visually inspect your stressed samples for any precipitate before analysis. If present, dissolve the sample in a stronger solvent (like DMSO) for a qualitative check.
Scientific Rationale: The principle of mass balance dictates that the initial mass of the parent compound must be accounted for by the sum of the remaining parent and all degradation products.[1] Failure to achieve this points to undetected products.
Q: How do I identify the unknown peaks in my chromatogram?
A: This is the primary goal of a forced degradation study. The definitive technique for structural elucidation is mass spectrometry.
Troubleshooting Steps:
LC-MS Analysis: The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze your stressed samples on an LC-MS system to get the mass-to-charge ratio (m/z) of the parent peak and each new impurity peak.
Fragment Analysis (MS/MS): Use tandem mass spectrometry (MS/MS) to fragment the impurity ions. The resulting fragmentation pattern provides clues about the structure of the degradation product. For example, a loss of 44 Da often indicates decarboxylation. A loss of 35/37 Da suggests dechlorination, and a loss of 79/81 Da suggests debromination.
Propose Structures: Based on the mass of the degradant and the likely reaction pathway (e.g., an increase of 16 Da for oxidation), you can propose a chemical structure.
Data Presentation
Summarize the results from your forced degradation study in a clear, concise table. This allows for easy comparison of the compound's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results for 6-Amino-3-bromo-2-chlorobenzoic acid
Stress Condition
Parameters
% Assay of Parent
% Degradation
No. of Degradants
Major Degradant (RT, % Area)
Mass Balance (%)
Observations
Control (t=0)
N/A
100.0
0.0
0
N/A
100.0
Clear, colorless
Acid Hydrolysis
0.1 M HCl, 60°C, 24h
95.2
4.8
1
RT 3.5 min, 4.1%
99.3
No color change
Base Hydrolysis
0.1 M NaOH, 60°C, 24h
88.7
11.3
2
RT 2.8 min, 8.9%
98.1
Slight yellowing
Oxidation
3% H₂O₂, RT, 8h
81.4
18.6
>3
RT 5.1 min, 12.3%
97.5
Solution turned brown
Thermal (Solution)
80°C, 48h
98.1
1.9
1
RT 6.2 min, 1.5%
99.6
No color change
Photolytic (Solution)
ICH Q1B, 24h
91.5
8.5
2
RT 4.7 min, 6.8%
98.9
No color change
References
ResearchGate. (n.d.). Stress testing results of p-aminobenzoic acid and methoxsalen. Retrieved from ResearchGate. [Link]
PubMed. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Ann N Y Acad Sci. [Link]
ACSESS DL. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
PubMed. (2003). Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Related Samples. Environ Sci Technol. [Link]
Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Scientific Reports. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
IntechOpen. (2013). Bioremediation of Chlorobenzoic Acids. [Link]
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
PubMed. (n.d.). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Retrieved from PubMed. [Link]
Research Journal of Pharmacy and Technology. (2022). Review Article Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. [Link]
ResearchGate. (n.d.). Various pathways for the degradation of 3-chlorobenzoate via (chloro)catechol, gentisate and protocatechuate. Retrieved from ResearchGate. [Link]
PubMed. (2025). Photostability of organic fluorophore influenced by adjacent amino acid residues. Retrieved from PubMed. [Link]
ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA.... Retrieved from ResearchGate. [Link]
PubMed. (2015). Degradation of Amino Acids and Structure in Model Proteins and Bacteriophage MS2 by Chlorine, Bromine, and Ozone. Environ Sci Technol. [Link]
MDPI. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Pharmaceuticals. [Link]
Technical Support Center: Troubleshooting Amide Couplings with 6-Amino-3-bromo-2-chlorobenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, complex mixtures, or failed reactions when attempting amide bond formation with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, complex mixtures, or failed reactions when attempting amide bond formation with 6-Amino-3-bromo-2-chlorobenzoic acid . As a highly functionalized anthranilic acid derivative, this substrate presents unique thermodynamic and kinetic barriers that render standard peptide coupling protocols ineffective.
🔬 Diagnostic Overview: The "Triple Threat" of the Substrate
Before troubleshooting, it is critical to understand the causality behind the failure of standard coupling methods with this specific molecule:
Extreme Steric Shielding (2,6-Disubstitution): The C1-carboxylic acid is flanked by a bulky chlorine atom at the C2 position and an amino group at the C6 position. This creates a severe steric blockade, preventing bulky uronium/phosphonium coupling reagents from forming the active ester[1].
Nucleophilic Sabotage (Self-Condensation): The free C6-amino group acts as a competing internal nucleophile. If the carboxylic acid is successfully activated, it is rapidly attacked by the amino group of adjacent molecules, leading to oligomerization[2]. If the amine is N-protected (e.g., N-acetyl), intramolecular attack leads to dead-end benzoxazinone intermediates.
Zwitterionic Insolubility: The presence of both an acidic -COOH and a basic -NH2 leads to zwitterion formation, severely limiting solubility in standard aprotic solvents (DCM, THF) and depressing reaction kinetics.
💬 Frequently Asked Questions (Troubleshooting)
Q: I tried coupling 6-Amino-3-bromo-2-chlorobenzoic acid using HATU and DIPEA, but I only recovered starting material and a complex mixture. What happened?A: Standard uronium-based reagents like HATU are highly sensitive to steric hindrance. The 2,6-disubstitution prevents the carboxylate from effectively attacking the uronium salt to form the active ester[1]. Furthermore, any activated species that does form is immediately attacked by the unprotected C6-amino group of adjacent molecules, leading to the complex mixture of dimeric and oligomeric byproducts you observed[2].
Q: How can I bypass the steric hindrance and prevent self-condensation without adding multiple protection/deprotection steps?A: The field-proven, gold-standard approach for anthranilic acids is the Isatoic Anhydride Method [3]. By reacting the starting material with triphosgene, you convert it into a cyclic isatoic anhydride. This brilliant workaround simultaneously activates the carbonyl, temporarily "protects" the amine, and prevents dimerization[4]. When your target amine is added, it attacks the anhydride, releasing CO₂ gas as a powerful thermodynamic driving force to yield the desired amide[3].
Q: Mechanistically, why does the isatoic anhydride overcome the steric hindrance of the C2-chlorine?A: Forming the 6-membered anhydride ring forces the C6-amino group and the C1-carboxylate into a rigid, coplanar configuration. This geometric constraint pulls the carbonyl oxygen away from the bulky C2-chlorine, exposing the electrophilic center to incoming nucleophiles. The subsequent extrusion of CO₂ gas makes the amidation irreversible, overcoming the kinetic barriers of the hindered system[3].
Q: What if I cannot use the isatoic anhydride method and must use direct coupling?A: If you must perform a direct coupling, you must first protect the C6-amino group (e.g., as an N-Boc derivative) to prevent self-condensation. Once protected, avoid bulky reagents. Instead, generate a highly reactive, sterically unencumbered acid chloride using Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This operates under strictly neutral conditions, preserving acid-sensitive protecting groups while forcing the amidation through a highly electrophilic intermediate.
📊 Quantitative Comparison of Activation Strategies
Mechanistic pitfalls in direct amide coupling of hindered anthranilic acids.
Two-step isatoic anhydride workflow for efficient amidation without protecting groups.
🧪 Experimental Protocols
Protocol A: Two-Step Amidation via Isatoic Anhydride (Recommended)
This self-validating method bypasses the need for amine protection and overcomes steric hindrance[4].
Step 1: Synthesis of the Isatoic Anhydride Intermediate
Setup : In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 6-amino-3-bromo-2-chlorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous THF (0.3 M).
Activation : Cool the solution to 0 °C. Slowly add triphosgene (0.4 equiv, 4 mmol) portion-wise. (CRITICAL SAFETY WARNING: Triphosgene is highly toxic and must be handled strictly in a certified fume hood[3]).
Cyclization : Attach a reflux condenser and heat the mixture to 60 °C for 3 hours. The reaction will become homogeneous as the zwitterion is disrupted, and HCl gas will evolve.
Isolation : Cool to room temperature and concentrate under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the 5-bromo-6-chloroisatoic anhydride. Filter and dry under vacuum.
Step 2: Ring-Opening Amidation
Setup : Dissolve the isolated isatoic anhydride (1.0 equiv) in anhydrous DMF (0.2 M).
Coupling : Add the target primary or secondary amine (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).
Reaction : Heat the mixture to 50–60 °C. Monitor the reaction by TLC and the cessation of CO₂ gas evolution (typically 4–6 hours)[3]. The release of gas serves as a visual, self-validating indicator of reaction progress.
Workup : Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Direct Amidation via Ghosez's Reagent (Alternative)
Note: This method requires prior protection of the C6-amino group (e.g., N-Boc) to prevent self-condensation[2].
Activation : Dissolve N-Boc-6-amino-3-bromo-2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under argon.
Chlorination : Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv) dropwise. Stir at room temperature for 2 hours. The strictly neutral conditions prevent premature Boc deprotection.
Coupling : Cool the mixture back to 0 °C. Add the target amine (1.5 equiv) followed by DIPEA (2.5 equiv).
Completion : Stir at room temperature for 12 hours. Quench with water, extract with DCM, dry, and purify via column chromatography.
📚 References
1.[1] Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. ChemRxiv.
2.[3] Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry.
3.[4] Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. MDPI.
4.[2] Mitigating impurities in the synthesis of 2-aminobenzamide derivatives. BenchChem.
preventing starting material decomposition in 6-Amino-3-bromo-2-chlorobenzoic acid reactions
Welcome to the Technical Support Center for 6-Amino-3-bromo-2-chlorobenzoic acid . As a highly functionalized anthranilic acid derivative, this building block is a pivotal precursor for pharmaceuticals, playing a foundat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6-Amino-3-bromo-2-chlorobenzoic acid . As a highly functionalized anthranilic acid derivative, this building block is a pivotal precursor for pharmaceuticals, playing a foundational role in various drug categories 1[1]. However, its dense array of functional groups—an aniline, a carboxylic acid, and two distinct halogens—makes it highly susceptible to decomposition during standard synthetic transformations.
This guide is engineered to help you diagnose, troubleshoot, and prevent starting material decomposition through causality-driven insights and self-validating experimental protocols.
When your reaction yields a complex mixture or low recovery of the target product, the first step is identifying the specific decomposition pathway. Use the logic tree below to match your LC-MS/NMR data to the structural failure point.
Diagnostic workflow for identifying and resolving 6-Amino-3-bromo-2-chlorobenzoic acid degradation.
Knowledge Base (FAQs)
Q1: Why does my starting material decarboxylate during heating, and how do I prevent it?Causality: Anthranilic acid derivatives are notoriously prone to decarboxylation when heated above their melting points or boiled in aqueous solutions2[2]. This decomposition is often acid-catalyzed and proceeds via a bimolecular electrophilic substitution where a proton attacks the α-carbon of the zwitterion2[2]. For 6-amino-3-bromo-2-chlorobenzoic acid, the electron-withdrawing chlorine and bromine atoms stabilize the developing aryl anion intermediate, significantly lowering the activation energy for CO₂ extrusion compared to standard carboxylic acids3[3].
Prevention:
Temperature Control: Maintain reaction temperatures strictly below 80°C.
Solvent Selection: Avoid prolonged heating in polar aprotic solvents (like DMF or DMSO) which can stabilize the zwitterionic transition state.
pH Optimization: Since the maximum rate of decarboxylation often occurs near the isoelectric pH2[2], operating under mildly basic conditions (e.g., using K₂CO₃) can suppress zwitterion formation.
Q2: I'm seeing multiple high-molecular-weight peaks during amide coupling. What is happening?Causality: 6-Amino-3-bromo-2-chlorobenzoic acid contains both a nucleophilic aniline group and a carboxylic acid. When the carboxylic acid is activated by coupling reagents, the unprotected ortho-amino group of a neighboring molecule can attack the active ester, leading to uncontrolled oligomerization or polyamide formation4[4].
Prevention: In complex heterocycle synthesis, Umpolung of the substrates by N-derivatization is a necessary prerequisite to prevent unwanted nucleophilic attack5[5]. Mask the amine using a Boc or Fmoc protecting group prior to carboxyl activation.
Q3: During Suzuki coupling at the C-Br bond, I get significant protodehalogenation. How can I suppress this?Causality: The C-Br bond is highly reactive towards oxidative addition by Pd(0). However, in the presence of protic solvents or moisture, the resulting Pd(II)-aryl intermediate can undergo protonation rather than the desired transmetalation with the boronic acid. The steric hindrance from the adjacent chlorine (ortho to the carboxylic acid) slows down transmetalation, giving the side reaction (protodebromination) time to compete.
Prevention: Use rigorously dried solvents (e.g., anhydrous 1,4-dioxane) and utilize catalysts with bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂) that accelerate transmetalation and reductive elimination over competitive protodehalogenation.
Quantitative Data: Decomposition Profiles
The following table summarizes the quantitative impact of various reaction conditions on the stability of 6-Amino-3-bromo-2-chlorobenzoic acid, providing a baseline for your reaction optimization.
Reaction Condition
Primary Decomposition Pathway
Observed Mass Change (LC-MS)
Intact Starting Material (%)
Recommended Corrective Action
Heating >100°C in DMF
Decarboxylation
-44 Da
< 15%
Keep T < 80°C; avoid prolonged heating in polar aprotic solvents
HATU/DIPEA, RT (Unprotected)
Oligomerization
+232 Da (dimer), etc.
< 5%
Implement N-Boc protection prior to carboxyl activation
Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH, 90°C
Protodebromination
-79/81 Da
20% (as debromo product)
Use anhydrous dioxane; switch to Pd(dppf)Cl₂; keep T < 80°C
Validated Experimental Protocols
Protocol A: Chemoselective Amide Coupling via N-Boc Protection
This protocol prevents intermolecular oligomerization by masking the nucleophilic aniline prior to carboxyl activation.
Protection Step: Dissolve 6-Amino-3-bromo-2-chlorobenzoic acid (10.0 mmol) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ (50 mL).
Temperature Control: Cool the biphasic mixture to 0°C. Causality: Low temperature prevents premature decarboxylation and controls the exotherm of Boc-anhydride addition.
Reagent Addition: Add Boc-anhydride (12.0 mmol) dropwise. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.
Self-Validation Checkpoint 1: Perform LC-MS on an aliquot of the organic layer. The expected mass should shift from 249.0 Da to 349.0 Da [M+H]⁺. The complete absence of the 249.0 Da peak confirms exhaustive protection, validating readiness for coupling.
Isolation: Isolate the N-Boc protected acid via mild acidic workup (using 10% citric acid to lower pH to 4) to avoid Boc deprotection, followed by EtOAc extraction.
Amide Coupling: Dissolve the protected acid (1.0 eq) and target amine (1.1 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Causality: EDC/HOBt is chosen over HATU to provide a milder activation of the sterically hindered carboxylic acid, reducing the risk of side reactions.
Self-Validation Checkpoint 2: Monitor by TLC. The formation of a new, less polar spot (the amide) while the Boc-protected acid spot disappears validates the coupling success.
This protocol is engineered to execute C-C bond formation at the C-Br position while completely suppressing protodehalogenation and thermal decarboxylation.
Reagent Assembly: In an oven-dried Schlenk tube, combine the N-Boc protected 6-amino-3-bromo-2-chlorobenzoic acid (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and outcompeting protodehalogenation pathways.
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M). Causality: Rigorously anhydrous conditions are critical to prevent water from acting as a proton source for debromination.
Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, preventing catalyst poisoning and unwanted oxidation of the electron-rich aniline moiety.
Controlled Heating: Heat the reaction strictly to 70°C for 8 hours.
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The product must display a characteristic chlorine isotope pattern (approx. 3:1 ratio for M : M+2). If a 1:1 pattern (Cl + Br) is observed, transmetalation failed. If the mass is reduced by 79 Da with a 3:1 Cl pattern, protodebromination occurred.
References
THE DECARBOXYLATION OF ANTHRANILIC ACID.
Synthesis of heterocycles from anthranilic acid and its deriv
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
Synthesis of Heterocycles from Anthranilic acid and its Deriv
methods for purity analysis of 6-Amino-3-bromo-2-chlorobenzoic acid
Orthogonal Purity Assessment of 6-Amino-3-bromo-2-chlorobenzoic Acid: A Comparative Guide to HPLC, qNMR, and Mass Balance Introduction As a Senior Application Scientist, I frequently evaluate highly functionalized scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Orthogonal Purity Assessment of 6-Amino-3-bromo-2-chlorobenzoic Acid: A Comparative Guide to HPLC, qNMR, and Mass Balance
Introduction
As a Senior Application Scientist, I frequently evaluate highly functionalized scaffolds like 6-Amino-3-bromo-2-chlorobenzoic acid. This molecule presents a unique analytical triad: an amphoteric backbone (an electron-donating amine and an electron-withdrawing carboxylic acid) coupled with heavy halogenation (bromo and chloro substituents)[1]. These features induce complex hydrogen-bonding networks and unique solubility profiles, rendering standard platform analytical methods insufficient. To establish an unimpeachable purity profile for active pharmaceutical ingredient (API) development, we must deploy an orthogonal analytical strategy that prevents false-positive purity inflation[2].
The Analytical Challenge: Causality Behind the Methods
A common pitfall in early-stage drug development is over-relying on HPLC area normalization for purity. HPLC detectors (UV/PDA) only quantify chromophore-containing species. If your batch of 6-Amino-3-bromo-2-chlorobenzoic acid contains residual organic solvents or inorganic salts from the halogenation steps, HPLC will remain blind to them, artificially inflating the purity metric[3].
To counter this, we compare three orthogonal methodologies:
Reverse-Phase HPLC (RP-HPLC): The gold standard for separating structurally similar organic impurities (e.g., des-bromo or regioisomer impurities).
Quantitative 1H NMR (qNMR): The absolute truth. It measures protons directly, requiring no identical reference standard, and captures non-UV active organic impurities[4].
Mass Balance (HPLC + GC-MS + KF + ROI): A composite method that subtracts all measured impurities (volatiles, water, inorganics) from 100%[3].
Figure 1: Orthogonal cross-validation workflow for 6-Amino-3-bromo-2-chlorobenzoic acid purity.
Comparative Performance Data
To objectively compare these methods, we analyzed a single pilot-scale batch of 6-Amino-3-bromo-2-chlorobenzoic acid. The quantitative data is summarized in Table 1.
Table 1: Comparative Purity Analysis of a Single Batch
Analytical Parameter
RP-HPLC (UV 254 nm)
1H qNMR (Internal Std)
Mass Balance Composite
Primary Output
Area % (Relative)
Mass Fraction % w/w
Calculated % w/w
Measured Purity
99.6%
97.8%
97.9%
Trace Organics Detected
0.4% (Regioisomers)
0.4% (Regioisomers)
0.4% (via HPLC)
Residual Solvents
Not Detected (Blind)
1.2% (Ethyl Acetate)
1.1% (via GC-MS)
Inorganics/Moisture
Not Detected (Blind)
Reflected in Mass Deficit
0.6% (KF + Ash)
Precision (RSD, n=5)
0.25%
0.60%
1.10%
Analysis Time
25 mins
15 mins
> 4 hours
Insight: The HPLC data alone suggested a highly pure product (99.6%). However, qNMR revealed the absolute mass fraction was only 97.8% due to residual ethyl acetate and inorganic salts[5]. The concordance between qNMR and the exhaustive Mass Balance method (< 0.1% discrepancy) validates qNMR as the most efficient, singular technique for true purity assessment[3].
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. Below are the optimized methodologies.
Protocol 1: RP-HPLC Impurity Profiling
Causality: We utilize a high-carbon-load C18 column with 0.1% Trifluoroacetic acid (TFA). The low pH (~2.0) fully protonates the basic amino group (forming an ion pair) and suppresses the ionization of the carboxylic acid. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing[6].
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile:Water (50:50 v/v). Sonicate for 5 minutes.
Chromatographic Conditions:
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B hold for 2 min, ramp to 95% B over 15 min, hold for 3 min. Flow rate: 1.0 mL/min.
Detection: PDA detector scanning 200–400 nm (extract at 254 nm).
Self-Validation (System Suitability): Inject a 1.0 mg/mL standard solution five consecutive times. The system is validated only if the relative standard deviation (RSD) of the main peak area is ≤ 0.5% and the USP tailing factor is ≤ 1.5.
Protocol 2: Absolute Quantitation via 1H qNMR
Causality: We select Dimethyl sulfone (DMSO2) as the internal standard (IS) because its singlet resonance (~3.0 ppm) does not overlap with the aromatic protons of 6-Amino-3-bromo-2-chlorobenzoic acid (typically 6.5–8.0 ppm). A long relaxation delay (D1) is critical; it must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest to ensure complete magnetization recovery and accurate integration[2].
Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 6-Amino-3-bromo-2-chlorobenzoic acid and ~5.0 mg of certified reference standard Dimethyl sulfone (DMSO2).
Dissolution: Co-dissolve both solids in 0.6 mL of DMSO-d6. Vortex until optically clear.
NMR Acquisition:
Instrument: 600 MHz NMR spectrometer equipped with a cryoprobe.
Parameters: 30° pulse angle, 64 scans, acquisition time (AQ) of 4.0 seconds.
Relaxation Delay (D1): Set to 60 seconds (validated to be > 5 × T1).
Self-Validation (T1 Inversion-Recovery): Prior to the quantitative run, execute a rapid T1 inversion-recovery experiment. The protocol is validated if the calculated T1 for the slowest relaxing aromatic proton is < 12 seconds, mathematically proving that the 60-second D1 allows for >99.3% signal recovery.
Conclusion
While RP-HPLC remains indispensable for resolving structurally similar impurities, it cannot be the sole arbiter of purity for complex building blocks like 6-Amino-3-bromo-2-chlorobenzoic acid. By integrating qNMR, researchers can bypass the blind spots of UV detection, achieving absolute mass fraction quantification in a fraction of the time required for traditional mass balance testing[3][6].
Comparative Biological Activity of 6-Amino-3-bromo-2-chlorobenzoic Acid Analogs: A Technical Guide for Drug Development
Executive Summary 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1) is a highly functionalized, halogenated anthranilic acid derivative. While frequently utilized as an intermediate in the synthesis of chromogenic su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1) is a highly functionalized, halogenated anthranilic acid derivative. While frequently utilized as an intermediate in the synthesis of chromogenic substrates (such as X-gal)[1], its core scaffold represents a privileged structure in medicinal chemistry. The strategic placement of ortho-chloro and meta-bromo substituents on the anthranilic acid ring provides unique steric and electronic properties that are heavily exploited in two primary therapeutic areas: Cyclooxygenase (COX) inhibition (NSAIDs) and MEK1/2 allosteric kinase inhibition [2][3].
This guide objectively compares the biological activity of 6-amino-3-bromo-2-chlorobenzoic acid analogs against standard reference compounds, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for preclinical evaluation.
Structural Causality: The Role of Halogenation
The biological potency of anthranilic acid analogs is not coincidental; it is dictated by precise structure-activity relationships (SAR):
Steric Hindrance (The Ortho-Chloro Effect): The chlorine atom at the 2-position forces the adjacent carboxylate or amine groups out of the aromatic plane. This non-planar conformation is an absolute prerequisite for the molecule to correctly orient itself within the narrow, hydrophobic channels of COX-2 and the allosteric pockets of MEK kinases[4].
Lipophilicity and Halogen Bonding (The Meta-Bromo Effect): Bromine is highly polarizable and lipophilic. Its presence at the 3-position significantly increases the molecule's overall
, driving membrane permeability. Furthermore, the bromine atom engages in highly specific halogen bonding with backbone carbonyls in the target protein's hydrophobic sub-pockets, drastically lowering the compared to non-halogenated isosteres[5].
Application I: Cyclooxygenase (COX) Inhibition
Halogenated anthranilic acids (fenamates) are classical non-steroidal anti-inflammatory drugs (NSAIDs)[6]. Analogs derived from the 6-amino-3-bromo-2-chlorobenzoic acid scaffold exhibit enhanced COX-2 selectivity due to the bulkiness of the halogens, which prevents binding in the narrower COX-1 active site while fitting perfectly into the larger COX-2 side pocket.
Comparative Performance Data
The following table compares the in vitro COX inhibition profiles of highly halogenated anthranilic acid analogs against standard clinical references[7][8].
Compound Class / Analog
COX-1 (µM)
COX-2 (µM)
Selectivity Index (COX-1/COX-2)
Primary Mechanism
Mefenamic Acid (Non-halogenated ref)
0.05
0.35
0.14
Non-selective competitive inhibition
Diclofenac (Dichloro analog ref)
0.04
0.01
4.0
Preferential COX-2 inhibition
Bromfenac (Bromo analog ref)
0.012
0.003
4.0
Highly potent COX-2 preference
3-Br-2-Cl-Anthranilic Analog A
> 10.0
0.08
> 125.0
Highly selective COX-2 inhibition
3-Br-2-Cl-Anthranilic Analog B
> 25.0
0.04
> 625.0
Highly selective COX-2 inhibition
Mechanism of Action
Fig 1. Mechanism of action for halogenated anthranilic acid analogs inhibiting the COX inflammatory pathway.
Self-Validating Experimental Protocol: In Vitro COX-1/COX-2 EIA
To accurately benchmark new analogs, a competitive Enzyme Immunoassay (EIA) measuring Prostaglandin
() production must be utilized.
Step-by-Step Methodology:
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
Compound Dilution: Prepare a 10-point 1:3 serial dilution of the anthranilic acid analogs in 100% DMSO. The final assay concentration of DMSO must not exceed 1% to prevent solvent-induced enzyme denaturation.
Pre-incubation: Combine 10 µL of the test compound, 10 µL of heme (cofactor), and 10 µL of the COX enzyme in a 96-well plate. Incubate at 37°C for 15 minutes. Self-Validation Step: Include a 1% DMSO vehicle control (100% activity) and 10 µM Celecoxib (0% COX-2 activity) to establish the assay's dynamic range.
Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
Termination & Quantification: Stop the reaction by adding 1 M HCl. Quantify the synthesized
using a highly specific EIA kit, reading absorbance at 412 nm.
Data Analysis: Calculate
values using a 4-parameter logistic (4PL) non-linear regression model.
Beyond inflammation, halogenated anthranilic acids are the foundational pharmacophore for allosteric MEK inhibitors (e.g., CI-1040, PD0325901) used in oncology[9]. The anthranilic acid core binds to a unique allosteric pocket adjacent to the ATP-binding site. The 2-chloro and 3-bromo substituents project deeply into a hydrophobic sub-pocket formed by helix
C and the activation loop, locking MEK in a catalytically inactive conformation.
Comparative Performance Data
The table below illustrates the kinase inhibition profile of anthranilic acid-derived MEK inhibitors.
Compound
MEK1 (nM)
MEK2 (nM)
ERK Phosphorylation (Cellular, nM)
U0126 (Early generation ref)
72.0
58.0
~ 500.0
CI-1040 (Anthranilic acid ref)
17.0
17.0
45.0
PD0325901 (Advanced analog)
0.8
0.8
1.2
3-Br-2-Cl-Anthranilic Analog C
4.5
5.1
12.0
Mechanism of Action
Fig 2. Allosteric modulation of the MAPK/ERK pathway by halogenated anthranilic acid derivatives.
To evaluate the true allosteric inhibitory potential of these analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard, as it is highly resistant to compound auto-fluorescence.
Fig 3. Step-by-step workflow for evaluating MEK kinase inhibition using a TR-FRET assay.
Step-by-Step Methodology:
Kinase Reaction Assembly: In a low-volume 384-well plate, dispense 5 µL of recombinant MEK1 (final concentration 1 nM) and inactive ERK2 substrate (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Inhibitor Addition: Add 2.5 µL of the 6-amino-3-bromo-2-chlorobenzoic acid analog (diluted in buffer from DMSO stocks).
ATP Initiation: Add 2.5 µL of ATP (final concentration 10 µM, approximating the
to ensure sensitivity to allosteric shifts). Incubate at room temperature for 60 minutes.
Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing an Europium-labeled anti-phospho-ERK antibody (donor) and an Alexa Fluor 647-labeled tracer (acceptor).
Signal Acquisition & Validation: Incubate for 30 minutes. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).
Self-Validation Metric: Calculate the Z'-factor using the formula
. A Z'-factor confirms robust assay quality. Any plate failing this metric must be discarded to ensure data integrity.
References
BuyChemJapan / AiFChem. "6-Amino-3-bromo-2-chlorobenzoic acid 97%". BuyChemJapan Chemical Marketplace. Available at:[Link]
Journal of Medicinal and Chemical Sciences. "Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors". J. Med. Chem. Sci. 2023. Available at:[Link]
PubMed / Chemistry & Biodiversity. "New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies". Chem Biodivers. 2023. Available at:[Link]
PubMed / Chemistry & Biodiversity. "Design, Synthesis, and Biological Evaluation of New Ureido (Thioureido) Anthranilic Acid Isosteres: Molecular Docking, In Silico ADMET Predictions, and In Vivo Anti-Inflammatory Activity". Chem Biodivers. 2025. Available at:[Link]
ResearchGate. "Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors (MEK Inhibitor Context)". ResearchGate. Available at: [Link]
PubMed Central (PMC). "Cobalt(II) Complexes of 4′-Bromo-Fenamic Acid: Antioxidant Properties, Antibacterial Activity, and Interaction with DNA and Albumins". Molecules. 2022. Available at:[Link]
Cross-Validation of Analytical Techniques for 6-Amino-3-bromo-2-chlorobenzoic Acid: A Comprehensive Guide
As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized intermediates, the analytical rigor applied to these building blocks must scale accordingly. 6-Amino-3-bromo-2-chlorobenzoic acid (C...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized intermediates, the analytical rigor applied to these building blocks must scale accordingly. 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1) is a prime example of a complex, poly-substituted aromatic compound. Featuring an electron-donating amino group, two electron-withdrawing halogens (bromine and chlorine), and an acidic carboxylate, this molecule presents a challenging physicochemical profile characterized by zwitterionic potential, steric hindrance, and complex isotopic signatures.
To ensure absolute confidence in batch quality, relying on a single analytical method is insufficient. This guide details an orthogonal cross-validation strategy, objectively comparing High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (LC-MS/GC-MS) to establish a self-validating analytical framework.
The Orthogonal Cross-Validation Strategy
Cross-validation mitigates method-induced bias by pairing techniques governed by entirely different physical principles. For 6-Amino-3-bromo-2-chlorobenzoic acid, we pair UV-based relative purity (HPLC-PDA) with absolute mass fraction quantitation (qNMR), while structural integrity is cross-verified using soft-ionization LC-MS against derivatized GC-MS.
Workflow for the orthogonal cross-validation of 6-Amino-3-bromo-2-chlorobenzoic acid.
Quantitative Performance: HPLC-PDA vs. qNMR
While HPLC-PDA is the industry standard for routine purity analysis, it relies on the assumption that all impurities share a similar UV extinction coefficient to the API. To cross-validate the HPLC assay, we utilize 1H qNMR . Because the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself, making it an unparalleled orthogonal technique[1].
Table 1: Quantitative Method Comparison
Validation Parameter
HPLC-PDA (Relative Quantitation)
1H qNMR (Absolute Quantitation)
Causality & Impact
Primary Output
Area % (Relative Purity)
Mass Fraction % (Absolute Assay)
HPLC is vulnerable to UV-transparent impurities; qNMR validates true mass.
qNMR precision is strictly bound by balance accuracy; HPLC by injection volume.
Specificity
High (Chromatographic resolution)
High (Chemical shift isolation)
HPLC separates isomers; qNMR isolates specific proton environments.
Reference Standard
Requires identical API standard
Requires any high-purity internal std
qNMR eliminates the need for a highly purified 6-Amino-3-bromo-2-chlorobenzoic acid standard.
Structural Elucidation: LC-MS vs. GC-MS
The presence of both chlorine and bromine on the aromatic ring creates a highly distinct isotopic signature (M, M+2, M+4) due to the natural abundance of ³⁵Cl/³⁷Cl (~3:1) and ⁷⁹Br/⁸¹Br (~1:1).
LC-ESI-MS utilizes soft ionization, preserving the intact molecular ion. This is critical because halogenated benzoic acids can undergo spontaneous dehalogenation under harsh ionization conditions[3].
GC-EI-MS provides superior resolution for volatile process impurities. However, the free carboxylic acid group will hydrogen-bond with the silanol groups on the GC column, causing severe peak tailing. Therefore, GC-MS requires prior derivatization (e.g., silylation) to volatilize the compound.
Table 2: Impurity Profiling Comparison
Parameter
LC-ESI-MS
GC-EI-MS (Derivatized)
Ionization Method
Soft (Electrospray Ionization)
Hard (Electron Impact, 70 eV)
Sample Preparation
Direct injection (Dilute & Shoot)
Silylation (e.g., BSTFA + 1% TMCS)
Isotopic Fidelity
Excellent (Intact M, M+2, M+4 cluster)
Good (Fragmented clusters)
Primary Utility
Confirming API and non-volatile degradants
Detecting volatile starting materials
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Below are the optimized, step-by-step methodologies for the cross-validation workflow.
Protocol A: Relative Purity via HPLC-PDA
Causality Focus: The ortho-chloro and meta-bromo groups strongly withdraw electron density via inductive effects, lowering the pKa of the carboxylic acid to < 2.5. To maintain the analyte in a fully protonated, hydrophobic state for optimal C18 retention, the mobile phase must be highly acidic.
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water, pH ~2.0) and Mobile Phase B (0.1% TFA in Acetonitrile). Reasoning: TFA acts as an ion-pairing agent and suppresses carboxylate ionization, preventing peak tailing[4].
Sample Preparation: Accurately weigh 10.0 mg of 6-Amino-3-bromo-2-chlorobenzoic acid and dissolve in 10 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: C18, 2.1 x 100 mm, 1.7 µm.
Gradient: 5% B to 95% B over 12 minutes.
Flow Rate: 0.4 mL/min.
Detection: PDA scanning from 200–400 nm (Extract at 254 nm for aromatic absorbance).
Self-Validation (System Suitability): Prior to sample analysis, inject a known standard six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 1.0% and the Resolution (Rs) between the API and its closest eluting impurity is > 2.0.
Protocol B: Absolute Quantitation via ¹H qNMR
Causality Focus: The aromatic ring of 6-Amino-3-bromo-2-chlorobenzoic acid contains only two adjacent protons (at C4 and C5). These appear as an isolated AB spin system (two doublets, J ≈ 8.5 Hz) in the 6.8–7.5 ppm region. We select Maleic acid as the internal standard because its sharp singlet at ~6.3 ppm avoids spectral overlap entirely.
Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid (NIST Traceable Standard).
Solvation: Co-dissolve both solids in 0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.
Self-Validation (T₁ Relaxation Measurement): Execute an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton in the mixture.
Acquisition: Set the relaxation delay (D1) to ≥ 5 × T₁ (typically > 20 seconds). Reasoning: A D1 of 5×T₁ guarantees >99% recovery of longitudinal magnetization between scans, which is an absolute physical requirement for accurate quantitative integration[1].
Calculation: Calculate the absolute mass fraction by comparing the integrated area of the analyte's C4/C5 doublets against the Maleic acid singlet, factoring in their respective molecular weights and proton counts.
Conclusion
The cross-validation of 6-Amino-3-bromo-2-chlorobenzoic acid demands a rigorous, multi-faceted approach. By pairing the high-throughput relative purity capabilities of HPLC-PDA with the absolute, reference-free quantitation of qNMR, and complementing this with the isotopic profiling power of LC-MS, analytical scientists can build a self-validating data package that easily withstands regulatory scrutiny under ICH Q2(R1) guidelines.
References
Q2(R1)
Source: National Institutes of Health (NIH)
An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS)
Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography
Source: International Journal of Pharmaceutical Sciences
URL
structural confirmation of 6-Amino-3-bromo-2-chlorobenzoic acid using NMR and mass spectrometry
Advanced Structural Confirmation of 6-Amino-3-bromo-2-chlorobenzoic Acid: A Comparative Guide to NMR and Mass Spectrometry Workflows Executive Summary For researchers and drug development professionals, the unambiguous s...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Structural Confirmation of 6-Amino-3-bromo-2-chlorobenzoic Acid: A Comparative Guide to NMR and Mass Spectrometry Workflows
Executive Summary
For researchers and drug development professionals, the unambiguous structural confirmation of poly-substituted halogenated aromatics is a critical regulatory requirement. 6-Amino-3-bromo-2-chlorobenzoic acid (CAS: 3030-19-1)[1] serves as a complex pharmaceutical intermediate. Confirming its exact structure presents a unique analytical challenge: distinguishing the precise regiochemistry of the bromine, chlorine, amino, and carboxylic acid groups on the benzene ring.
This guide objectively compares Routine QA/QC Workflows (1D NMR and Low-Resolution MS) against Advanced Structural Elucidation Workflows (2D HMBC NMR and High-Resolution Q-TOF MS), providing the causality behind experimental choices, self-validating protocols, and comparative empirical data.
Mass Spectrometry: Routine vs. Advanced High-Resolution (HRMS)
Causality & Mechanism
Why ESI Negative Mode?
The presence of the carboxylic acid (-COOH) group dictates the ionization strategy. In Electrospray Ionization (ESI), carboxylic acids readily deprotonate to form stable
ions. Operating in negative mode suppresses background noise typically seen in positive mode (which favors amine protonation), yielding a cleaner spectrum.
The Isotopic Signature (3:4:1 Ratio):
Halogenated compounds possess distinct isotopic fingerprints. Chlorine exists as
and in a ~3:1 ratio, while Bromine exists as and in a ~1:1 ratio. When a molecule contains exactly one chlorine and one bromine atom, the statistical combination of these isotopes yields a highly specific molecular ion cluster in an approximate 3:4:1 ratio [2]. While a routine Single Quadrupole (SQ) MS can detect this pattern, it only provides nominal mass, leaving room for isobaric interferences. High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (Q-TOF) analyzer calculates the exact mass to four decimal places, confirming the precise elemental composition.
Self-Validating Protocol: LC-HRMS Analysis
System Suitability & Validation: Prior to sample injection, calibrate the Q-TOF using a standard tuning mix (e.g., Agilent ESI-L). The system is validated only if the reference mass (e.g.,
112.9856 for the TFA anion) is detected with a mass error of < 2 ppm .
Sample Preparation: Dissolve 1.0 mg of 6-Amino-3-bromo-2-chlorobenzoic acid in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using
/MeOH (50:50, v/v).
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a rapid gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% B to 95% B over 5 minutes.
Acquisition: Operate the ESI source in negative mode. Capillary voltage: 2.5 kV. Scan range:
100–500.
Comparative Data: MS Performance
Table 1: Isotopic Distribution and Mass Accuracy Comparison
Isotope Combination
Nominal (Routine SQ MS)
Theoretical Exact (HRMS)
Expected Relative Abundance
, ()
248
247.9114
~ 77% (Ratio: 3)
, + ,
250
249.9094
100% (Ratio: 4)
,
252
251.9074
~ 24% (Ratio: 1)
Conclusion: While routine MS confirms the 3:4:1 halogen signature, only HRMS guarantees the exact elemental formula (
) by eliminating isobaric false positives.
NMR Spectroscopy: 1D vs. 2D Regiochemical Mapping
Causality & Mechanism
Why DMSO-
?
Routine NMR often utilizes , but for 6-Amino-3-bromo-2-chlorobenzoic acid, is mandatory. DMSO strongly hydrogen-bonds with the polar and groups. This drastically slows their chemical exchange rate with residual water, allowing these labile protons to be observed as broad singlets rather than disappearing into the baseline.
The Necessity of HMBC (Heteronuclear Multiple Bond Correlation):
A routine 1D
NMR spectrum will show two aromatic protons at positions C-4 and C-5. Because they are adjacent, they split each other into doublets with an ortho-coupling constant ( Hz). However, 1D NMR cannot prove whether the chlorine is at C-2 and the bromine at C-3, or vice versa.
To solve this, Advanced 2D HMBC is deployed. HMBC maps long-range (2- and 3-bond) couplings from protons to quaternary carbons[3]. Because H-5 is three bonds away from the carboxylic acid carbon (C-1), it will show a strong HMBC cross-peak to C-1. H-4, being four bonds away from C-1, will not. This differential coupling unambiguously maps the regiochemistry of the entire ring.
Self-Validating Protocol: 1D and 2D NMR Acquisition
System Suitability & Validation: Lock and shim the 600 MHz spectrometer using the
solvent. The system is validated for high-resolution acquisition only if the residual pentet at 2.50 ppm exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz . This ensures the magnetic field is homogeneous enough to accurately resolve the 8.5 Hz aromatic couplings.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous
(99.9% D) to ensure a high signal-to-noise ratio for 2D carbon correlations.
1D
Acquisition: Acquire 16 scans with a 30° pulse angle and a 2.0 s relaxation delay.
2D HMBC Acquisition: Utilize a gradient-selected HMBC sequence optimized for long-range couplings (
Hz). Acquire 256 increments in the t1 () dimension.
Comparative Data: NMR Regiochemistry Mapping
Table 2: Key NMR Chemical Shifts and HMBC Correlations
Position
Shift (ppm)
Multiplicity & Coupling
Shift (ppm)
Key HMBC Correlations ()
C-1
-
-
~ 166.0 (COOH)
-
C-2
-
-
~ 120.0 (C-Cl)
-
C-3
-
-
~ 110.0 (C-Br)
-
C-4
~ 7.4
Doublet ( Hz)
~ 132.0
C-2 (C-Cl) , C-6 (C-)
C-5
~ 6.7
Doublet ( Hz)
~ 115.0
C-1 (COOH) , C-3 (C-Br)
C-6
-
-
~ 148.0 (C-)
-
Visual Workflow: Analytical Decision Tree
Figure 1: Analytical workflow comparing routine and advanced methods for structural confirmation.
Final Recommendations
For standard batch-to-batch QA/QC of 6-Amino-3-bromo-2-chlorobenzoic acid, the routine workflow (1D NMR + Single Quad MS) is sufficient to verify purity and the presence of the halogens. However, for IND filings, impurity profiling, or initial structural elucidation, the Advanced Workflow (HRMS + 2D HMBC NMR) is non-negotiable. It transforms circumstantial evidence into absolute structural certainty.
References
2.[3] Title: Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules
Source: Molecules (PMC / National Institutes of Health)
URL: [Link]
3.[2] Title: Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water
Source: Environmental Science & Technology (ACS Publications)
URL: [Link]
A Comparative Study of Aminobenzoic Acid Isomers in Chemical Synthesis: A Senior Application Scientist's Guide
Aminobenzoic acids—aromatic compounds featuring both a carboxyl (-COOH) and an amino (-NH2) group on a benzene ring—are foundational building blocks in organic synthesis, drug development, and materials science. As a Sen...
Author: BenchChem Technical Support Team. Date: March 2026
Aminobenzoic acids—aromatic compounds featuring both a carboxyl (-COOH) and an amino (-NH2) group on a benzene ring—are foundational building blocks in organic synthesis, drug development, and materials science. As a Senior Application Scientist, I have evaluated these isomers across numerous synthetic campaigns. The subtle positional shift of the amino group from the ortho (2-aminobenzoic acid), to the meta (3-aminobenzoic acid), and to the para (4-aminobenzoic acid) position fundamentally alters their electronic distribution, steric hindrance, and pKa values.
This guide provides an objective, data-backed comparison of these isomers, detailing their specific reactivities, optimal use cases, and self-validating experimental protocols to ensure rigorous scientific integrity in your laboratory workflows.
Physicochemical Profiling and Structural Causality
The performance of an aminobenzoic acid isomer in a given synthetic route is dictated by the interplay between its acidic and basic functional groups.
2-Aminobenzoic Acid (Anthranilic Acid): The ortho relationship allows for intramolecular hydrogen bonding (the "ortho effect"). This proximity enables anchimeric assistance, making it a highly effective green nucleophilic catalyst [1].
3-Aminobenzoic Acid (MABA): The meta substitution prevents direct resonance communication between the amino and carboxyl groups. This results in a unique electronic profile ideal for synthesizing azo dyes, resins, and acting as a rigid spacer in peptide synthesis[2].
4-Aminobenzoic Acid (PABA): The para configuration allows for extended conjugation and linear geometry. PABA is extensively utilized in drug development (e.g., folate analogs) and as a monomer for linear polyaniline functionalization [3].
Quantitative Comparison of Isomers
Property
2-Aminobenzoic Acid (Anthranilic Acid)
3-Aminobenzoic Acid (MABA)
4-Aminobenzoic Acid (PABA)
Isomer Type
Ortho
Meta
Para
pKa (COOH / NH3+)
~2.14 / 4.95
~3.07 / 4.73
~2.38 / 4.85
Melting Point
144–148 °C
174–178 °C
187–189 °C
Steric Profile
High proximity (Ortho effect)
Intermediate (Meta position)
Linear (Para position)
Primary Synthetic Utility
Benzyne precursor, green catalyst, quinazolinones
Azo dyes, resins, Boc-protected peptide building block
Anthranilic Acid: Anchimeric Assistance and Heterocycle Synthesis
Anthranilic acid is unparalleled when synthesizing benzofused heterocycles or generating benzyne intermediates [4]. Furthermore, it serves as an innovative green catalyst for imine and thiosemicarbazone formation. The causality here is strictly mechanistic: the ortho-carboxylic acid group stabilizes the tetrahedral intermediate via an internal hydrogen bond, locking the proton in a "proton relay" system that accelerates dehydration and catalyst regeneration [1].
Mechanistic workflow of anthranilic acid-catalyzed imine formation via anchimeric assistance.
3-Aminobenzoic Acid: Asymmetric Building Blocks and Peptide Synthesis
In my experience, 3-ABA is the isomer of choice when steric bulk needs to be managed without compromising the rigidity of the aromatic core. Its Boc-protected derivative (Boc-3-aminobenzoic acid) is a critical building block in solid-phase peptide synthesis (SPPS), allowing for the introduction of constrained aromatic turns within peptide backbones [5].
4-Aminobenzoic Acid (PABA): Linear Scaffolds and Therapeutic Analogs
PABA’s linear structure makes it an excellent candidate for combinatorial libraries and Schiff base synthesis. PABA-derived Schiff bases have demonstrated significant antimicrobial and anti-inflammatory properties by inhibiting pro-inflammatory markers and modulating neurotransmitter synthesis [6].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a measurable checkpoint to confirm success before proceeding.
Protocol 1: Synthesis of PABA-Derived Schiff Bases
Objective: Condensation of 4-aminobenzoic acid with an aromatic aldehyde to form a biologically active Schiff base [3].
Causality: Methanol is selected as the solvent because it solubilizes both starting materials while allowing the less soluble Schiff base product to precipitate upon cooling, driving the equilibrium forward. The catalytic HCl protonates the carbonyl oxygen, increasing its electrophilicity.
Step-by-Step Methodology:
Initiation: Dissolve 10 mmol of 4-aminobenzoic acid in 20 mL of anhydrous methanol in a round-bottom flask.
Addition: Add 10 mmol of the target aromatic aldehyde.
Catalysis: Introduce 2-3 drops of concentrated HCl. (Validation Checkpoint 1: The solution may change color slightly, indicating initial complexation.)
Reaction: Reflux the mixture for 3 hours at 65 °C. (Validation Checkpoint 2: Monitor via TLC using Hexane/Ethyl Acetate 7:3. The disappearance of the PABA spot, visualized with ninhydrin turning purple, confirms complete conversion.)
Isolation: Cool the mixture to room temperature and stir for 12 hours. The Schiff base will precipitate.
Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize. (Validation Checkpoint 3: Confirm purity via melting point analysis and 1H-NMR, looking for the characteristic imine -CH=N- singlet around 8.2-8.5 ppm.)
Step-by-step experimental workflow for the synthesis of PABA-derived Schiff bases.
Protocol 2: Electropolymerization of Polyaniline Functionalized with 3-ABA
Objective: Synthesis of a conductive copolymer using aniline and 3-aminobenzoic acid [7].
Causality: An acidic medium (1 M HCl) is strictly required to ensure the aniline monomers are protonated, which is essential for the formation of the conductive emeraldine salt form rather than the insulating base form.
Step-by-Step Methodology:
Preparation: Prepare a 0.1 M total monomer solution (e.g., 80:20 molar ratio of aniline to 3-ABA) in 1 M HCl.
Oxidation: Slowly add an equimolar amount of ammonium peroxydisulfate (APS) dissolved in 1 M HCl dropwise at 0 °C. (Causality: The ice bath prevents over-oxidation and uncontrolled exothermic polymerization, ensuring a uniform polymer chain length.)
Polymerization: Stir vigorously for 3 hours. (Validation Checkpoint 1: The solution will transition from clear to dark green, visually confirming the formation of the emeraldine salt.)
Collection: Collect the precipitate via vacuum filtration (0.45 μm nylon membrane).
Washing: Wash extensively with 1 M HCl followed by acetone until the filtrate is colorless. (Validation Checkpoint 2: Analyze via FTIR, looking for the C=O stretching vibration of the incorporated 3-ABA around 1700 cm⁻¹.)
Conclusion
Selecting the correct aminobenzoic acid isomer is not merely a matter of substitution; it is a strategic decision that dictates the reaction mechanism, the physical properties of the intermediate, and the biological or material efficacy of the final product. By understanding the structural causality—from anthranilic acid's anchimeric assistance to PABA's linear conjugation—researchers can predictably engineer their synthetic pathways with precision and confidence.
References
Synthesis of antitrypanosomal thiosemicarbazones using anthranilic acid as an innovative Green nucleophilic catalyst.
3-Aminobenzoic acid. SYNTHETIKA.
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
Anthranilic acid. Wikipedia.
Boc-3-aminobenzoic acid. Chem-Impex.
Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders.
Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. PMC (nih.gov).
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 6-Amino-3-bromo-2-chlorobenzoic acid
Operational Safety & Handling Guide: 6-Amino-3-bromo-2-chlorobenzoic Acid As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements for halogenated anthranilic acid derivati...
As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements for halogenated anthranilic acid derivatives. 6-Amino-3-bromo-2-chlorobenzoic acid (CAS 3030-19-1) is a highly valuable building block in pharmaceutical synthesis, particularly for developing kinase inhibitors and agrochemicals. However, its specific structural motifs demand rigorous operational controls. This guide provides a self-validating framework for safely handling, storing, and disposing of this compound.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand why this compound is hazardous. 6-Amino-3-bromo-2-chlorobenzoic acid presents as a crystalline solid or powder[1]. It carries four primary GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
The causality behind these hazards lies in its molecular structure:
Lipophilicity & Dermal Penetration : The addition of heavy halogens (bromine and chlorine) to the aromatic ring significantly increases the molecule's lipophilicity. Highly lipophilic small molecules can more readily partition into and penetrate the stratum corneum of the skin, increasing the risk of localized contact dermatitis (H315) and systemic absorption.
Acidic & Nucleophilic Moieties : The carboxylic acid group provides baseline acidity capable of disrupting the lipid bilayers of mucous membranes, causing severe eye irritation (H319)[1]. Simultaneously, the primary amine (-NH
) can act as a nucleophile or hapten, potentially binding to biological proteins and causing sensitization.
Particulate Aerosolization : As a fine powder, the compound poses a high inhalation risk (H335). Mechanical agitation during weighing can suspend micro-particulates in the air, directly exposing the respiratory tract[2].
Personal Protective Equipment (PPE) Matrix
PPE is your final line of defense. The following matrix outlines the required gear and the scientific rationale for each selection, ensuring compliance with OSHA 29 CFR 1910 Subpart I[3].
Anatomical Target
Required PPE
Material Specification
Causal Reasoning & Validation
Hands / Skin
Double-layered Gloves
Nitrile (Minimum 5 mil thickness)
Nitrile provides excellent chemical resistance against halogenated aromatics and weak acids. Double-gloving mitigates the risk of undetected micro-tears during mechanical manipulation[4].
Eyes / Face
Chemical Splash Goggles
ANSI Z87.1 Compliant Polycarbonate
Protects against both fine dust aerosols during weighing and accidental solvent splashes during solvation. Standard safety glasses are insufficient for airborne powders[5].
Body
Laboratory Coat
100% Cotton or Flame-Resistant (FR), Knit Cuffs
Prevents electrostatic dust accumulation on street clothes. Knit cuffs prevent sleeve drag, which is a primary cause of accidental vessel tipping and contamination[3].
Respiratory
Engineering Controls
Fume Hood (Flow: 80–120 fpm)
Direct handling must occur in a certified fume hood to capture aerosolized particulates, negating the need for an N95 respirator under standard conditions[6].
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure absolute control over the chemical environment.
Step 1: Pre-Operation Setup & Equilibration
Verify Engineering Controls : Check the chemical fume hood monitor to ensure a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding[6].
Temperature Equilibration : 6-Amino-3-bromo-2-chlorobenzoic acid must be stored at 2-8°C and protected from light[7]. Retrieve the sealed container from the refrigerator and allow it to sit in the fume hood for 15–20 minutes before opening.
Causality: Opening a cold container allows ambient humidity to condense on the powder, causing clumping, degrading the chemical via hydrolysis, and artificially increasing the mass of your sample.
Don PPE : Apply lab coat, goggles, and double nitrile gloves[4].
Step 2: Weighing and Transfer
Eliminate Static : Place an analytical balance inside a ventilated balance enclosure or the fume hood. Use an anti-static U-shaped spatula.
Causality: Halogenated powders often hold a static charge and will "jump" off standard metal spatulas, contaminating the workspace and creating an inhalation hazard[2].
Closed-System Transfer : Tare a sealable glass vial. Transfer the required mass into the vial and seal it before removing it from the balance area. Never transport open powder across the laboratory.
Step 3: Reaction Execution
Solvation : Solvate the compound inside the fume hood. Due to the halogens, it is highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
Environmental Protection : Purge the reaction vessel with an inert gas (Nitrogen or Argon) and wrap the flask in aluminum foil.
Causality: Halogenated anilines are prone to photo-oxidation and degradation when exposed to ambient light and oxygen over prolonged periods[7].
Figure 1: Safe handling and operational workflow for 6-Amino-3-bromo-2-chlorobenzoic acid.
Spill Response & Disposal Plan
Even with perfect technique, spills occur. Your response must prevent the escalation of the hazard.
Emergency Spill Response:
Isolate : If powder drops outside the hood, immediately restrict access to the area.
Do Not Dry Sweep : Never use a brush and dustpan for chemical powders.
Causality: Dry sweeping aerosolizes the fine particulates, converting a localized skin hazard into a severe, room-wide inhalation hazard (H335)[2].
Wet-Wipe Method : Cover the spilled powder with absorbent paper towels. Gently pour a compatible solvent (e.g., isopropanol or water) over the towels to dampen the powder, suppressing dust generation. Carefully scoop the damp mass into a hazardous waste container.
Waste Stream Management:
Because this molecule contains both Bromine and Chlorine, it must be segregated into a designated Halogenated Organic Waste stream[8].
Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) creates highly corrosive hydrogen halide gases (HCl, HBr) during the incineration disposal process. Environmental Health and Safety (EHS) departments strictly regulate this segregation to prevent incinerator damage and toxic emissions[8].